E260
Description
Acetic acid, solution, more than 10% but not more than 80% acid appears as a colorless aqueous solution. Smells like vinegar. Corrosive to metals and tissue.
Acetic acid, solution, more than 80% acid is a clear colorless aqueous solution with a pungent odor.
Acetic acid is a simple monocarboxylic acid containing two carbons. It has a role as a protic solvent, a food acidity regulator, an antimicrobial food preservative and a Daphnia magna metabolite. It is a conjugate acid of an acetate.
Acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood. It is used locally, occasionally internally, as a counterirritant and also as a reagent. (Stedman, 26th ed) Acetic acid otic (for the ear) is an antibiotic that treats infections caused by bacteria or fungus.
Acetic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Acetic Acid has been reported in Camellia sinensis, Microchloropsis, and other organisms with data available.
Acetic Acid is a synthetic carboxylic acid with antibacterial and antifungal properties. Although its mechanism of action is not fully known, undissociated acetic acid may enhance lipid solubility allowing increased fatty acid accumulation on the cell membrane or in other cell wall structures. Acetic acid, as a weak acid, can inhibit carbohydrate metabolism resulting in subsequent death of the organism.
ACETIC ACID is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for inflammation and has 3 investigational indications.
Acetic acid is one of the simplest carboxylic acids. It is an important chemical reagent and industrial chemical that is used in the production of plastic soft drink bottles, photographic film; and polyvinyl acetate for wood glue, as well as many synthetic fibres and fabrics. Acetic acid can be very corrosive, depending on the concentration. It is one ingredient of cigarette. In households diluted acetic acid is often used as a cleaning agent. In the food industry acetic acid is used as an acidity regulator. The acetyl group, derived from acetic acid, is fundamental to the biochemistry of virtually all forms of life. When bound to coenzyme A it is central to the metabolism of carbohydrates and fats. However, the concentration of free acetic acid in cells is kept at a low level to avoid disrupting the control of the pH of the cell contents. Acetic acid is produced and excreted by certain bacteria, notably the Acetobacter genus and Clostridium acetobutylicum. These bacteria are found universally in foodstuffs, water, and soil, and acetic acid is produced naturally as fruits and some other foods spoil. Acetic acid is also a component of the vaginal lubrication of humans and other primates, where it appears to serve as a mild antibacterial agent.
Product of the oxidation of ethanol and of the destructive distillation of wood. It is used locally, occasionally internally, as a counterirritant and also as a reagent. (Stedman, 26th ed)
Structure
3D Structure
Properties
IUPAC Name |
acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2, Array, CH3COOH | |
| Record name | ACETIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | ACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | acetic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Acetic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6993-75-5 | |
| Record name | Acetic acid, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6993-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5024394 | |
| Record name | Acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid; NKRA, Clear, colourless liquid having a pungent, characteristic odour, Colorless liquid or crystals with a sour, vinegar-like odor; Note: Pure compound is a solid below 62 degrees F. Often used in an aqueous solution; [NIOSH], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., clear, colourless liquid/pungent odour, Colorless liquid or crystals with a sour, vinegar-like odor., Colorless liquid or crystals with a sour, vinegar-like odor. [Note: Pure compound is a solid below 62 °F. Often used in an aqueous solution.] | |
| Record name | Acetic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ACETIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Acetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/207 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acetic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/3/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/469 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
117.9 °C, 118 °C, 244 °F | |
| Record name | Acetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03166 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/469 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
The Guide from the Emergency Response Guidebook is for "acetic acid, glacial." 39 °C, 103 °F (39 °C) Closed cup, 112 °F (open cup); 104 °F (closed cup), 39 °C c.c., 103 °F | |
| Record name | Acetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/207 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/469 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Miscible with water, Miscible with ethanol, ethyl ether, acetone, benzene; soluble in carbon tetrachloride, carbon disulfide, Miscible with glycerol; insoluble in carbon disulfide, 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, and glycerrin, Miscible | |
| Record name | Acetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03166 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acetic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/3/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Acetic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.0446 g/cu cm at 25 °C, Density: 1.266 at 16.60 °C (solid); 1.053 at 16.67 °C (liquid); contracts slightly on freezing, Relative density (water = 1): 1.05, 1.049, 1.05 | |
| Record name | ACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acetic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/3/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/469 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.07 (Air = 1), Relative vapor density (air = 1): 2.1 | |
| Record name | ACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
15.7 [mmHg], 15.7 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 1.5, 11 mmHg | |
| Record name | Acetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/207 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/469 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
0.0001% CHLORIDE, 0.00005% LEAD, 0.00002% IRON; 0.015% SULFUR DIOXIDE; 0.001% SULFATE, Water is the chief impurity in acetic acid although other materials such as acetaldehyde, acetic anhydride, formic acid, biacetyl, methyl acetate, ethyl acetoacetate, iron and mercury are also sometimes found. | |
| Record name | ACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, colorless liquid, Colorless liquid or crystals (Note: Pure compound is a solid below 62 degrees F). Often used in an aqueous solution). | |
CAS No. |
64-19-7, 68475-71-8, 77671-22-8 | |
| Record name | Acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, glacial [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxylic acids, C2-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068475718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03166 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q40Q9N063P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/469 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/AF12B128.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
16.635 °C, 16.6 °C, 16.7 °C, 62 °F | |
| Record name | Acetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03166 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/40 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0363 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/469 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0002.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
The Central Role of Acetic Acid in Cellular Metabolism: A Technical Guide for Researchers
Abstract
Acetic acid, a ubiquitous two-carbon short-chain fatty acid, has emerged as a pivotal player in cellular metabolism, extending far beyond its traditional role as a simple carbon source. Once primarily viewed as a metabolic intermediate, it is now recognized as a critical regulator of bioenergetics, biosynthetic pathways, and epigenetic landscapes. This technical guide provides an in-depth exploration of the multifaceted roles of acetic acid in cellular metabolism, with a focus on its activation to acetyl-CoA and its subsequent fate in key metabolic and signaling pathways. We delve into the enzymatic machinery governing acetate (B1210297) utilization, its profound impact on lipid synthesis and gene regulation, and present detailed experimental methodologies for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating acetate metabolism for a deeper understanding of cellular physiology and for the identification of novel therapeutic targets.
Introduction: Acetic Acid as a Key Metabolic Substrate
Acetic acid, in its deprotonated form acetate, is a key metabolic substrate that can be derived from various endogenous and exogenous sources. Endogenously, it is a product of amino acid and ethanol (B145695) metabolism, and significantly, it is produced in large quantities by the gut microbiota through the fermentation of dietary fibers[1][2]. Exogenous sources include vinegar and other fermented foods.
Once inside the cell, acetate is rapidly converted to acetyl-Coenzyme A (acetyl-CoA), a central metabolic intermediate that stands at the crossroads of catabolism and anabolism[3][4]. This conversion is the gateway for acetate to enter a multitude of cellular pathways, including the tricarboxylic acid (TCA) cycle for energy production, the synthesis of fatty acids and cholesterol for membrane biogenesis and energy storage, and the acetylation of proteins, most notably histones, for epigenetic regulation of gene expression[4]. The cellular decision to channel acetate-derived acetyl-CoA into these diverse pathways is a tightly regulated process, influenced by the cell's energetic status, nutrient availability, and developmental context.
Acetate Transport and Activation to Acetyl-CoA
The metabolic journey of acetic acid begins with its transport across the cell membrane and its subsequent activation to acetyl-CoA.
Cellular Uptake of Acetate
The entry of acetate into cells is mediated by several mechanisms, including passive diffusion of the protonated form (acetic acid) and carrier-mediated transport[3]. The primary protein families implicated in acetate transport are the monocarboxylate transporters (MCTs) and the sodium-coupled monocarboxylate transporters (SMCTs)[3]. The expression and activity of these transporters vary significantly between different cell types and tissues, thereby influencing their capacity to utilize acetate.
The Key Role of Acetyl-CoA Synthetases (ACSS)
The activation of acetate to acetyl-CoA is an ATP-dependent reaction catalyzed by a family of enzymes known as acetyl-CoA synthetases (ACSS)[5]. In mammals, two major isoforms with distinct subcellular localizations and metabolic roles are crucial:
-
ACSS1 (Mitochondrial): Primarily located in the mitochondrial matrix, ACSS1 converts acetate into acetyl-CoA that can directly enter the tricarboxylic acid (TCA) cycle for oxidation and ATP production[3][6].
-
ACSS2 (Cytosolic and Nuclear): Found in the cytoplasm and the nucleus, ACSS2 generates a pool of acetyl-CoA that is utilized for two principal purposes:
-
Fatty Acid Synthesis: In the cytoplasm, acetyl-CoA is the fundamental building block for the de novo synthesis of fatty acids[3].
-
Histone Acetylation: In the nucleus, acetyl-CoA serves as the acetyl-group donor for the acetylation of histones, a key epigenetic modification that regulates gene expression[3][7].
-
The differential expression and regulation of ACSS1 and ACSS2 are critical determinants of how cells utilize acetate to support their specific metabolic and signaling needs[3].
The Metabolic Fates of Acetate-Derived Acetyl-CoA
Once formed, acetyl-CoA derived from acetate can be directed into several key metabolic pathways, the flux through which is determined by the cellular context.
Entry into the Tricarboxylic Acid (TCA) Cycle
In the mitochondria, acetyl-CoA generated by ACSS1 serves as a primary fuel for the TCA cycle[8][9]. It condenses with oxaloacetate to form citrate, initiating a series of oxidative reactions that generate reducing equivalents (NADH and FADH2) and ATP (or GTP)[8]. The reducing equivalents are subsequently used by the electron transport chain to produce a significant amount of ATP through oxidative phosphorylation. This pathway is particularly important in tissues with high energy demands.
Fueling De Novo Fatty Acid Synthesis
In the cytoplasm, acetyl-CoA generated by ACSS2 is a primary substrate for de novo fatty acid synthesis[3][10]. This anabolic pathway is particularly active in tissues like the liver and adipose tissue, especially under conditions of nutrient abundance. Acetyl-CoA is first carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC). Subsequently, fatty acid synthase (FASN) catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing fatty acid chain[11]. This process is crucial for the synthesis of lipids for membrane formation, energy storage, and signaling molecules.
A Precursor for Cholesterol Biosynthesis
All 27 carbon atoms of cholesterol are derived from acetyl-CoA[12]. The synthesis of cholesterol is a complex, multi-step process that begins with the condensation of three molecules of acetyl-CoA to form hydroxymethylglutaryl-CoA (HMG-CoA)[12][13]. HMG-CoA is then reduced to mevalonate (B85504) by HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Through a series of subsequent reactions, mevalonate is converted to cholesterol. Acetate can therefore serve as a significant precursor for cholesterol synthesis[14][15].
Epigenetic Regulation through Histone Acetylation
In the nucleus, acetyl-CoA generated by ACSS2 is a direct substrate for histone acetyltransferases (HATs), which catalyze the transfer of the acetyl group to lysine (B10760008) residues on histone tails[7][16]. Histone acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA, and leading to a more open chromatin structure that is generally associated with transcriptional activation[17]. This process is critical for the dynamic regulation of gene expression in response to various cellular signals and environmental cues. Recent studies have highlighted the importance of nuclear ACSS2 in providing a local pool of acetyl-CoA for histone acetylation, particularly under conditions of metabolic stress[7][16].
Acetic Acid in Specialized Metabolic Contexts
The role of acetic acid becomes particularly prominent in specific physiological and pathological contexts.
The Gut Microbiota-Host Axis
The gut microbiota produces large amounts of short-chain fatty acids (SCFAs), with acetate being the most abundant, through the fermentation of dietary fibers[1][2][18]. This gut-derived acetate is absorbed into the bloodstream and can influence host metabolism in various ways. It can serve as an energy source for peripheral tissues, and has been implicated in the regulation of appetite, insulin (B600854) sensitivity, and inflammation[18][19][20]. Some gut bacteria can also convert acetate into other SCFAs like butyrate[2][21].
The Role of Acetate in Cancer Metabolism
Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival in the often nutrient-poor tumor microenvironment[6][22]. Many cancer cells, particularly under hypoxic or nutrient-limited conditions, show an increased reliance on acetate as a carbon source for biosynthesis and energy production[4][6][23]. ACSS2 is often upregulated in tumors and plays a crucial role in converting acetate into acetyl-CoA to fuel fatty acid synthesis and histone acetylation, thereby promoting tumor growth and survival[6][23][24]. This metabolic adaptation makes acetate metabolism a potential therapeutic target in cancer.
Quantitative Data on Acetate Metabolism
The following tables summarize key quantitative data related to acetate metabolism.
Table 1: Kinetic Properties of Acetyl-CoA Synthetase
| Enzyme | Organism/Tissue | Substrate | Km | kcat | kcat/Km | Reference |
| Acetyl-CoA Synthase | Clostridium thermoaceticum | CO2 | 320 ± 50 µM | - | 0.53 ± 0.07 µM-1 min-1 | [25] |
| Acetyl-CoA Synthase | Clostridium thermoaceticum | CO | > 100 µM (inhibitory) | - | - | [25] |
Note: Kinetic data for mammalian ACSS1 and ACSS2 are less consistently reported in the initial search results and would require more targeted searches for a comprehensive table.
Table 2: Cellular Concentrations of Acetate and Acetyl-CoA
| Metabolite | Cell Type/Tissue | Condition | Concentration | Reference |
| Acetate | Human Cells | - | ~3 µM (from histone deacetylation) | [7] |
| Acetyl-CoA | - | - | - | - |
Table 3: Contribution of Acetate to Lipid Synthesis
| Cell Type | Glucose Concentration | Acetate Concentration | Relative Contribution to Lipid Synthesis | Reference |
| Fibroblasts | 5.6 mM | 1.2 mM | Majority from glucose | [26] |
| Fibroblasts | 5.6 mM | 12 mM | More from acetate than glucose | [26] |
| Fibroblasts | 1.1 - 5.6 mM | 12 mM | Increased contribution from acetate as glucose decreases | [26] |
Experimental Protocols for Studying Acetic Acid Metabolism
A variety of experimental techniques are employed to investigate the role of acetic acid in cellular metabolism.
Isotopic Tracing and Metabolic Flux Analysis
Principle: This powerful technique involves feeding cells or organisms with stable isotope-labeled acetate (e.g., 13C-acetate) and tracing the incorporation of the label into downstream metabolites. By analyzing the mass isotopologue distribution of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative and absolute fluxes through various metabolic pathways can be quantified[27][28][29].
Methodology Outline:
-
Cell Culture and Labeling: Culture cells in a defined medium containing a known concentration of 13C-labeled acetate for a specific duration.
-
Metabolite Extraction: Quench metabolism rapidly and extract metabolites from the cells.
-
LC-MS or GC-MS Analysis: Separate and detect the labeled metabolites using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: Determine the mass isotopologue distributions of key metabolites and use metabolic modeling software to calculate metabolic fluxes.
Seahorse XF Analyzer for Bioenergetic Profiling
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. These measurements provide insights into mitochondrial respiration and glycolysis, respectively. By injecting acetate and observing the changes in OCR and ECAR, one can assess the extent to which cells utilize acetate as a fuel source for oxidative phosphorylation.
Methodology Outline:
-
Cell Seeding: Seed cells in a Seahorse XF microplate.
-
Assay Preparation: Prepare assay medium and load the sensor cartridge with compounds to be injected (e.g., acetate, inhibitors of specific metabolic pathways).
-
Assay Execution: Place the microplate in the Seahorse XF Analyzer and run the assay, which involves cycles of mixing, waiting, and measuring.
-
Data Analysis: Analyze the changes in OCR and ECAR in response to the injected substrates and inhibitors to determine the bioenergetic profile.
Measurement of Acetyl-CoA Synthetase (ACSS) Activity
Principle: Several assays are available to measure the enzymatic activity of ACSS. These assays typically rely on the detection of one of the products of the reaction, such as acetyl-CoA or pyrophosphate (PPi).
Colorimetric Assay (PPi-based):
-
Reaction Setup: Incubate the enzyme sample with a reaction mixture containing acetate, ATP, and CoA[30].
-
Reaction Termination: Stop the reaction after a defined period.
-
PPi Detection: Quantify the amount of PPi produced using a colorimetric method, for example, by forming a chromophore with a molybdate (B1676688) reagent[30].
-
Calculation: Relate the amount of PPi produced to the enzyme activity.
Fluorometric Assay (Acyl-CoA-based):
-
Reaction Principle: A coupled enzyme assay where the produced acyl-CoA is further metabolized to generate a fluorescent signal[31][32].
-
Assay Procedure: The assay involves a series of enzymatic reactions where the final product reacts with a probe to yield a fluorescent signal that can be measured[31].
-
Detection: Measure the fluorescence intensity, which is proportional to the ACSS activity.
Conclusion and Future Directions
Acetic acid is a fundamentally important metabolite that influences a wide spectrum of cellular processes, from energy homeostasis and biosynthesis to epigenetic regulation. The intricate network of pathways that utilize acetate-derived acetyl-CoA highlights the remarkable metabolic flexibility of cells. The growing understanding of the role of acetate metabolism in diseases such as cancer and metabolic syndrome has opened up new avenues for therapeutic intervention. Future research will likely focus on further elucidating the regulatory mechanisms that control acetate utilization, identifying the full spectrum of proteins acetylated by acetate-derived acetyl-CoA, and developing novel strategies to target acetate metabolism for the treatment of human diseases. The experimental approaches outlined in this guide provide a robust framework for researchers to continue to unravel the complexities of acetic acid's role in cellular function.
References
- 1. Acetic Acid | Rupa Health [rupahealth.com]
- 2. Acetate production - BiomeFx - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. benchchem.com [benchchem.com]
- 4. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 6. The metabolic fate of acetate in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic transfer of acetate on histones from lysine reservoir sites to lysine activating sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 9. TCA cycle VII (acetate-producers) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. What is Cholesterol Synthesis? Steps & Regulation [allen.in]
- 13. news-medical.net [news-medical.net]
- 14. The biosynthesis of cholesterol from acetate-1-C14 by cellular fractions of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The many metabolic sources of acetyl-CoA to support histone acetylation and influence cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Short-Chain Fatty Acid Acetate in Body Weight Control and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acetate mediates a microbiome-brain-β cell axis promoting metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Acetate mediates a microbiome-brain-β cell axis promoting metabolic syndrome | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Acetic acid is an oxidative stressor in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tumor cells utilize acetate for tumor growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function [frontiersin.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Acetate as a carbon source for lipid synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica [isotope.com]
- 28. 13C Metabolic Flux Analysis of acetate conversion to lipids by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Metabolic flux analysis of heterotrophic growth in Chlamydomonas reinhardtii | PLOS One [journals.plos.org]
- 30. A Colorimetric Assay Method to Measure Acetyl-CoA Synthetase Activity: Application to Woodchuck Model of Hepatitis Virus-induced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
- 32. A fluorimetric assay for acyl-CoA synthetase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetic Acid as a Polar Protic Solvent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of acetic acid (CH₃COOH), also known as ethanoic acid, and its role as a versatile polar protic solvent. We will explore its fundamental chemical and physical properties, molecular interactions, and its applications in various scientific domains, including organic synthesis and chromatography. Detailed experimental protocols and visual diagrams are provided to offer a comprehensive resource for laboratory professionals.
Core Properties of Acetic Acid
Acetic acid's utility as a solvent is rooted in its distinct molecular structure. The presence of a hydroxyl (-OH) group and a polar carbonyl (C=O) group makes it a polar protic solvent. This means it has a hydrogen atom attached to an electronegative oxygen atom, allowing it to act as a hydrogen bond donor. Its moderate dielectric constant enables it to dissolve a wide array of substances, from polar inorganic salts to non-polar compounds.[1][2][3]
Quantitative Data Summary
The key physical and chemical properties of acetic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | CH₃COOH | [4] |
| Molar Mass | 60.052 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.049 g/cm³ (liquid) | [1][5] |
| Melting Point | 16.6 °C (61.9 °F) | [4][5] |
| Boiling Point | 118.1 °C (244.6 °F) | [4] |
| pKa (in water) | 4.76 | [1] |
| Dielectric Constant | 6.2 | [1][3] |
| Dipole Moment | 1.74 D | [1] |
Molecular Interactions and Solvent Behavior
Hydrogen Bonding
A defining feature of acetic acid is its strong capacity for hydrogen bonding. In its pure liquid and vapor states, acetic acid molecules predominantly exist as cyclic dimers, where two molecules are held together by two hydrogen bonds.[3][6] This dimerization influences its physical properties, such as its relatively high boiling point compared to other molecules of similar molecular weight. When mixed with other protic solvents like water, these dimers can be disrupted to form hydrogen bonds with the other solvent molecules.[7]
Figure 1: Cyclic dimer of acetic acid via hydrogen bonding.
Autoionization
Similar to water, acetic acid can undergo autoionization, where one molecule donates a proton to another.[8] This process results in the formation of the acetylammonium (CH₃COOH₂⁺) and acetate (B1210297) (CH₃COO⁻) ions.[9][10] This equilibrium is crucial to its function as a medium for acid-base chemistry, particularly in non-aqueous titrations.
2 CH₃COOH ⇌ CH₃COOH₂⁺ + CH₃COO⁻[8]
Figure 2: Autoionization equilibrium of acetic acid.
Solvation Capabilities
Liquid acetic acid is a hydrophilic (polar) protic solvent capable of dissolving both polar and non-polar compounds.[1][2] It is miscible with water, ethanol, chloroform, and hexane. However, its miscibility with longer-chain alkanes (starting from octane) decreases.[1][2] This versatile solubility profile makes it a valuable solvent in industrial processes, such as in the production of dimethyl terephthalate.[1]
Figure 3: Classification of acetic acid as a polar protic solvent.
Applications and Experimental Protocols
Acetic acid's properties make it a valuable solvent in several laboratory and industrial applications.
Recrystallization of Organic Compounds
Acetic acid is frequently used for the recrystallization and purification of organic compounds due to its high boiling point and ability to dissolve a wide range of substances.[11]
General Experimental Protocol for Recrystallization:
-
Solvent Selection: Confirm that the compound of interest is highly soluble in hot acetic acid and poorly soluble in cold acetic acid.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of hot acetic acid and heat the mixture on a hot plate in a fume hood until the solid completely dissolves.[12]
-
Decolorization (Optional): If the solution is colored by impurities, cool it slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.[13]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice-water bath to maximize crystal formation.[14]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of cold solvent (e.g., a mixture of acetic acid and water, or another solvent in which the compound is insoluble) to remove any remaining soluble impurities.[13]
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Non-Aqueous Titrations
Glacial acetic acid is an excellent solvent for titrating weakly basic substances, such as organic amines and amides, which do not give sharp endpoints in aqueous solutions.[15] In the acidic medium of glacial acetic acid, the basicity of these weak bases is enhanced, allowing for accurate titration with a strong acid like perchloric acid dissolved in acetic acid.[16]
Experimental Protocol for Titration of a Weak Base:
-
Preparation of Titrant (0.1 M Perchloric Acid in Acetic Acid):
-
In a fume hood, add 8.5 mL of 72% perchloric acid to 900 mL of glacial acetic acid while stirring.[17]
-
Slowly add 30 mL of acetic anhydride (B1165640) to the solution. This reacts with the water present in the perchloric acid and glacial acetic acid, making the solution anhydrous.[17][18]
-
Dilute to 1 L with glacial acetic acid and allow the solution to stand for 24 hours before use.[17]
-
-
Standardization of Titrant: Standardize the perchloric acid solution against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP), dissolved in glacial acetic acid, using crystal violet as an indicator.[17]
-
Sample Preparation: Accurately weigh an appropriate amount of the weakly basic sample and dissolve it in 50-60 mL of glacial acetic acid in a beaker or flask.[15][19]
-
Titration: Add a few drops of an indicator (e.g., 0.5% crystal violet in glacial acetic acid). Titrate the sample solution with the standardized 0.1 M perchloric acid until the endpoint is reached (color change from violet to yellowish-green).[18] Alternatively, use a potentiometer for endpoint detection.[15]
-
Calculation: Calculate the concentration of the base based on the volume of titrant used.
Figure 4: Workflow for non-aqueous titration in acetic acid.
High-Performance Liquid Chromatography (HPLC)
In reversed-phase HPLC, acetic acid is often used as a mobile phase additive to control pH.[20] For acidic compounds, a slightly acidic mobile phase can improve peak shape and resolution. Acetic acid is a volatile acid, making it compatible with mass spectrometry (LC-MS) detection.[21][22]
Protocol for Mobile Phase Preparation with Acetic Acid:
-
Objective: To prepare a mobile phase (e.g., Acetonitrile/Water with 0.1% Acetic Acid) for reversed-phase HPLC.
-
Materials: HPLC-grade acetonitrile, HPLC-grade water, and HPLC-grade glacial acetic acid.
-
Aqueous Component Preparation:
-
Measure 999 mL of HPLC-grade water into a clean 1 L graduated cylinder.
-
Carefully add 1 mL of glacial acetic acid to the water.
-
Mix the solution thoroughly. This creates a 0.1% (v/v) aqueous acetic acid solution.
-
-
Solvent Mixing:
-
Based on the desired mobile phase composition (e.g., 50:50 Acetonitrile:Water), measure the required volumes of the aqueous acetic acid solution and acetonitrile.
-
Combine the solvents in a clean, appropriate mobile phase reservoir.
-
-
Degassing: Degas the final mobile phase mixture using an appropriate method, such as vacuum filtration (through a 0.45 or 0.2 µm membrane filter) or sonication, to remove dissolved gases that can interfere with the HPLC system.[20]
-
Implementation: Place the prepared mobile phase in the HPLC system and purge the lines before analysis.
References
- 1. Acetic acid - Wikipedia [en.wikipedia.org]
- 2. Acetic acid - Sciencemadness Wiki [sciencemadness.org]
- 3. Acetic Acid - Structure, Properties, Uses | Turito [turito.com]
- 4. Acetic Acid: Structure, Properties, Formula & Uses Explained [vedantu.com]
- 5. Sixty Solvents [chem.rochester.edu]
- 6. quora.com [quora.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Why can acetic acid act as a protonic solvent? Acetic acid can act as a .. [askfilo.com]
- 9. brainly.com [brainly.com]
- 10. homework.study.com [homework.study.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. Home Page [chem.ualberta.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. lcms.cz [lcms.cz]
- 16. Nonaqueous_titration [chemeurope.com]
- 17. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 18. sips.org.in [sips.org.in]
- 19. xylemanalytics.com [xylemanalytics.com]
- 20. rjptonline.org [rjptonline.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
A Guide to Natural Sources and Fermentation of Acetic Acid for Laboratory Study
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural origins and fermentative production of acetic acid for laboratory applications. Acetic acid, a fundamental carboxylic acid, plays a significant role in various biological processes and serves as a key building block in chemical synthesis, making its efficient and controlled production a critical aspect of research and development. This document details the diverse natural sources amenable to laboratory-scale fermentation, outlines comprehensive experimental protocols, and presents quantitative data to inform experimental design and optimization.
Natural Sources of Acetic Acid Precursors
Acetic acid is a product of microbial fermentation, primarily from ethanol (B145695) derived from sugary substrates. A wide variety of natural sources can be utilized for this purpose, with fruits being a prominent and readily available option. The initial sugar content and the presence of other nutrients in these sources can significantly influence the efficiency of the subsequent fermentation processes.
Commonly exploited natural sources for acetic acid fermentation include:
-
Fruits: Apples, grapes, pineapples, strawberries, and oranges are rich in fermentable sugars like glucose and fructose.[1] Overripe or damaged fruits can also be excellent substrates.[2]
-
Grains and Malts: Fermented grain mashes are traditional substrates for vinegar production.[3]
-
Sugarcane and Molasses: These are rich sources of sucrose (B13894) that can be readily converted to ethanol.
-
Wine and Cider: Existing alcoholic beverages serve as direct substrates for acetic acid fermentation.[2][3]
The selection of a natural source should consider factors such as sugar concentration, pH, and the presence of native microbial populations that may compete with the desired fermentation organisms.
The Microbiology of Acetic Acid Fermentation
The production of acetic acid from natural sources is a two-stage fermentation process involving two key groups of microorganisms: yeasts and acetic acid bacteria (AAB).
-
Alcoholic Fermentation: In the first stage, yeasts, primarily of the genus Saccharomyces (e.g., Saccharomyces cerevisiae), convert fermentable sugars (glucose, fructose) into ethanol under anaerobic or microaerophilic conditions.[2][4][5] This process is the foundation for the subsequent acetic acid production.
-
Acetic Acid Fermentation (Acetification): In the second stage, AAB, which are strictly aerobic, oxidize the ethanol to acetic acid.[6][7][8] The most prominent genera of AAB used in industrial and laboratory settings are Acetobacter and Gluconobacter.[4][8] Acetobacter aceti is a particularly useful species for this process.[4] These bacteria grow on the surface of the liquid, forming a biofilm often referred to as the "mother of vinegar".[4]
Quantitative Data on Acetic Acid Fermentation
The efficiency of acetic acid production is influenced by several factors, including the substrate, microbial strain, and fermentation conditions. The following tables summarize key quantitative data from various studies.
| Substrate | Microorganism(s) | Initial Ethanol Conc. (%) | Fermentation Time (days) | Final Acetic Acid Conc. (g/L) | Yield/Efficiency | Reference |
| Apple Cider | Acetobacter aceti | ~5% | 14-21 | 50-60 | ~85% | [9][10] |
| Mangosteen Juice | S. cerevisiae & G. oxydans | Not specified | 21 | 53.4 | 85.23% (theoretical max) | [5] |
| Star Fruit Juice | S. cerevisiae & A. aceti | ~8.5% | Not specified | 27.6 | Y(Acetic acid/Ethanol) = 0.342 g/g | [11] |
| Wine | Acetobacter sp. | 10-12% | 5-10 | 60-80 | ~95% | |
| Coconut Water | Acetobacter aceti | ~13.6% | 49 | ~60 | Not specified | [12] |
Table 1: Acetic Acid Production from Various Natural Substrates
| Parameter | Optimal Range | Effect on Fermentation | Reference |
| Temperature | 25-35°C | Affects microbial growth and enzyme activity. Higher temperatures can inhibit AAB. | [13] |
| pH | 4.0-6.5 | Influences microbial viability and enzyme function. | [1] |
| Initial Ethanol Concentration | 5-10% (v/v) | High concentrations can be inhibitory to AAB. | [1][14] |
| Aeration | Continuous | AAB are strictly aerobic; sufficient oxygen is critical for ethanol oxidation. | [8] |
| Inoculum Size | 5-10% (v/v) | Affects the lag phase and overall fermentation time. | [9][11] |
Table 2: Optimal Conditions for Acetic Acid Fermentation
Experimental Protocols
This section provides detailed methodologies for the key stages of acetic acid production and analysis in a laboratory setting.
Isolation and Culture of Acetobacter
Objective: To isolate Acetobacter species from natural sources.
Materials:
-
Natural source (e.g., unpasteurized vinegar, rotting fruit)
-
Glucose Yeast Extract Calcium Carbonate (GYC) agar (B569324) medium (g/L: glucose 50, yeast extract 10, CaCO₃ 30, agar 25)
-
Sterile petri dishes, inoculation loops, and dilution tubes
-
Incubator
Procedure:
-
Prepare serial dilutions of the natural source in sterile water.
-
Spread plate 100 µL of each dilution onto GYC agar plates.
-
Incubate the plates at 30°C for 2-5 days.
-
Observe for colonies that form a clear zone by dissolving the CaCO₃, which is indicative of acid production.
-
Select and streak individual colonies onto fresh GYC plates to obtain pure cultures.
-
For maintenance, cultures can be grown on GYC agar slants.
Laboratory-Scale Acetic Acid Fermentation from Fruit Juice
Objective: To produce acetic acid from a fruit juice substrate.
Materials:
-
Fruit juice (e.g., apple cider, grape juice)
-
Saccharomyces cerevisiae (baker's yeast)
-
Acetobacter aceti culture
-
Fermentation vessel (e.g., Erlenmeyer flask, bioreactor) with an airlock for the first stage and sterile cotton plug or air pump for the second stage
-
Incubator or temperature-controlled environment
Procedure:
Stage 1: Alcoholic Fermentation
-
Pasteurize the fruit juice at 65°C for 20 minutes to eliminate unwanted microorganisms.[5]
-
Cool the juice to room temperature and inoculate with S. cerevisiae (approximately 1-2 g/L).
-
Fit the fermentation vessel with an airlock to allow CO₂ to escape while preventing oxygen entry.
-
Incubate at 25-30°C for 7-14 days, or until bubbling ceases, indicating the completion of alcoholic fermentation.
Stage 2: Acetic Acid Fermentation
-
Decant the fermented liquid (now an alcoholic base) to separate it from the yeast sediment.
-
Inoculate the alcoholic base with a 5-10% (v/v) starter culture of Acetobacter aceti.
-
Cover the vessel with a sterile cotton plug or use an aeration system (e.g., aquarium pump with a sterile filter) to ensure adequate oxygen supply.
-
Incubate at 28-33°C for 14-30 days.[9][15] Monitor the progress by measuring the acetic acid concentration periodically.
Quantification of Acetic Acid
Objective: To determine the concentration of acetic acid in the fermentation broth.
Method 1: Titration
Materials:
-
Fermentation broth sample
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution (standardized)
-
Phenolphthalein (B1677637) indicator
-
Burette, pipette, and Erlenmeyer flask
Procedure:
-
Pipette a known volume (e.g., 5.00 mL) of the fermentation broth into an Erlenmeyer flask.[5]
-
Dilute with approximately 20 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed.[4]
-
Record the volume of NaOH used.
-
Calculate the concentration of acetic acid using the following formula: Concentration (g/L) = (V_NaOH × M_NaOH × Molar Mass_Acetic Acid) / V_sample where V is volume in L and M is molarity. The molar mass of acetic acid is 60.05 g/mol .
Method 2: High-Performance Liquid Chromatography (HPLC)
Materials:
-
Fermentation broth sample, filtered through a 0.22 µm syringe filter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or RI)
-
Mobile phase (e.g., dilute sulfuric acid or phosphate (B84403) buffer)
-
Acetic acid standards of known concentrations
Procedure:
-
Prepare a calibration curve using the acetic acid standards.
-
Inject the filtered sample into the HPLC system.
-
Identify the acetic acid peak based on its retention time compared to the standards.
-
Quantify the concentration of acetic acid by comparing the peak area of the sample to the calibration curve.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Acetic Acid Production in Acetobacter
The oxidation of ethanol to acetic acid in Acetobacter is a two-step process that occurs in the periplasm. This pathway is a key component of the bacterium's energy metabolism.
Caption: Metabolic pathway of ethanol oxidation to acetic acid in Acetobacter.
Experimental Workflow for Acetic Acid Fermentation Study
The following diagram illustrates a typical workflow for a laboratory study on acetic acid fermentation.
Caption: General experimental workflow for laboratory-scale acetic acid production.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimized Acetic Acid Production by Mixed Culture of Saccharomyces cerevisiae TISTR 5279 and Gluconobacter oxydans TBRC 4013 for Mangosteen Vinegar Fermentation Using Taguchi Design and Its Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 7. researchgate.net [researchgate.net]
- 8. iris.unimore.it [iris.unimore.it]
- 9. Investigation of Acid Tolerance Mechanism of Acetobacter pasteurianus under Different Concentrations of Substrate Acetic Acid Based on 4D Label-Free Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. s4science.at [s4science.at]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of microbial diversity in apple vinegar fermentation process through 16s rDNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Compounds in Glacial Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Glacial acetic acid (CH₃COOH), a colorless liquid and the principal component of vinegar in its dilute form, is a versatile protic solvent with significant applications in chemical synthesis, pharmaceutical formulations, and materials science. Its ability to dissolve a wide range of both polar and non-polar compounds makes it a valuable medium for various chemical reactions and a useful tool for enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs).[1][2] This technical guide provides an in-depth overview of the solubility of different classes of compounds in glacial acetic acid, detailed experimental protocols for solubility determination, and visualizations to illustrate key concepts and workflows.
Core Concepts of Solubility in Glacial Acetic Acid
Glacial acetic acid's solvent properties are dictated by its molecular structure, which features a polar carboxyl group (-COOH) and a non-polar methyl group (-CH₃). This dual character allows it to interact favorably with a variety of solutes. As a protic solvent, it can donate hydrogen bonds, which is crucial for dissolving polar compounds and salts.[1] The dielectric constant of glacial acetic acid is relatively low compared to water, which influences the dissociation of ionic compounds.
Solubility of Different Compound Classes
The solubility of a substance in glacial acetic acid is influenced by factors such as the compound's polarity, molecular weight, crystal lattice energy, and the potential for specific interactions like hydrogen bonding or acid-base reactions.
Organic Compounds
Glacial acetic acid is an excellent solvent for many organic compounds. Its acidic nature allows it to protonate basic compounds, thereby increasing their solubility.
-
Acids and Phenols: Carboxylic acids and phenols are generally soluble in glacial acetic acid due to the formation of hydrogen bonds.
-
Alcohols, Aldehydes, and Ketones: Short-chain alcohols, aldehydes, and ketones are miscible with glacial acetic acid.
-
Amines: Amines, being basic, react with acidic glacial acetic acid to form soluble acetate (B1210297) salts.[3]
-
Hydrocarbons: Aromatic hydrocarbons and those with some degree of polarity show some solubility, while aliphatic hydrocarbons have limited solubility.
Inorganic Salts
The solubility of inorganic salts in glacial acetic acid is generally lower than in water. Salts of weak bases and strong acids are more likely to dissolve.
-
Acetates: Metal acetates, such as sodium acetate and copper(II) acetate, are generally soluble.[4][5]
-
Halides: The solubility of halides varies. For instance, sodium chloride has a low but measurable solubility.[6]
-
Nitrates and Sulfates: These salts exhibit a wide range of solubilities.
Polymers
The dissolution of polymers is a more complex process, often involving swelling of the polymer matrix before dissolution.
-
Natural Polymers: Some natural polymers, like chitosan, can be dissolved in acetic acid solutions, which protonate the amino groups in the polymer chain, leading to repulsion and dissolution.[7]
-
Synthetic Polymers: The solubility of synthetic polymers in glacial acetic acid is highly dependent on the polymer's structure and polarity. For example, polystyrene is generally considered insoluble in acetic acid.[8][9] Poly(3-hydroxybutyrate) can be dissolved in acetic acid, particularly with heating, though this can cause some hydrolysis of the polymer.[5]
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for various compounds in glacial acetic acid. It is important to note that solubility is temperature-dependent.
| Compound | Chemical Formula | Class | Solubility ( g/100 g acetic acid) | Temperature (°C) |
| Acetanilide | C₈H₉NO | Organic | Soluble[10][11][12] | Not Specified |
| Benzoic Acid | C₇H₆O₂ | Organic | Soluble[13][14][15][16][17] | Not Specified |
| Naphthalene | C₁₀H₈ | Organic | Data not available | Not Specified |
| Sodium Chloride | NaCl | Inorganic Salt | 0.074 | 30 |
| 0.162 | 92 | |||
| Sodium Acetate | CH₃COONa | Inorganic Salt | Soluble[4][18][19][20][21] | Not Specified |
| Copper(II) Acetate | Cu(CH₃COO)₂ | Inorganic Salt | Soluble[1][5][22][23][24] | Not Specified |
| Polymer | Repeat Unit | Solubility | Notes |
| Polyethylene Glycol (PEG) | (-CH₂-CH₂-O-)n | Data not available | |
| Polystyrene (PS) | (-CH(C₆H₅)-CH₂-)n | Insoluble[8][9][25][26][27] | May swell in some cases. |
| Polymethyl Methacrylate (PMMA) | (-CH₂-C(CH₃)(COOCH₃)-)n | Data not available | |
| Poly(3-hydroxybutyrate) (PHB) | (-O-CH(CH₃)-CH₂-CO-)n | Soluble with heating[5] | Heating can cause hydrolysis. |
| Chitosan | Soluble[7] | Solubilization is pH-dependent. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for research and development. The following are detailed methodologies for key experiments.
Shake-Flask Method
This is the gold standard for determining equilibrium solubility.[9][28][29][30][31]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a known volume of glacial acetic acid in a sealed, airtight glass vial.
-
Ensure the vial is tightly sealed to prevent the absorption of atmospheric moisture and evaporation of the solvent.
-
Place the vial in a constant temperature water bath or incubator with agitation (e.g., orbital shaker) for a sufficient period (typically 24-72 hours) to reach equilibrium. The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Withdrawal and Preparation:
-
Once equilibrium is reached, cease agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a glass syringe.
-
Immediately filter the solution through a solvent-compatible syringe filter (e.g., PTFE) to remove any undissolved solid particles.
-
-
Quantification:
-
Analyze the concentration of the solute in the filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis).
-
Prepare a calibration curve with standard solutions of the compound in glacial acetic acid for accurate quantification.
-
Gravimetric Method
This method is suitable for non-volatile solutes.[6][10][18][28][32][33][34][35][36]
Methodology:
-
Preparation of Saturated Solution:
-
Follow step 1 of the Shake-Flask Method.
-
-
Sample Withdrawal and Weighing:
-
Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed, dry glass container.
-
Accurately weigh the container with the solution.
-
-
Solvent Evaporation:
-
Evaporate the glacial acetic acid under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute. Given the relatively high boiling point of glacial acetic acid (118 °C), this step must be performed carefully to avoid loss of a volatile solute.
-
-
Final Weighing and Calculation:
-
Once the solvent is completely removed, reweigh the container with the dried solute.
-
The mass of the dissolved solute is the difference between the final and initial weights of the container. The mass of the solvent can be calculated from the weight of the solution and the weight of the solute.
-
Express the solubility in g/100 g of solvent or other appropriate units.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of a compound in glacial acetic acid using the shake-flask method followed by analytical quantification.
Experimental workflow for solubility determination.
Factors Influencing Solubility in Glacial Acetic Acid
This diagram illustrates the key factors that influence the solubility of a compound in glacial acetic acid.
Factors influencing solubility in glacial acetic acid.
References
- 1. Copper(II)_acetate [chemeurope.com]
- 2. Sodium chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Sodium acetate - Sciencemadness Wiki [sciencemadness.org]
- 5. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 6. sodium chloride [chemister.ru]
- 7. medium.com [medium.com]
- 8. bangslabs.com [bangslabs.com]
- 9. bangslabs.com [bangslabs.com]
- 10. chembk.com [chembk.com]
- 11. quora.com [quora.com]
- 12. The Role of Glacial Acetic Acid in Synthesizing Acetanilide [ysxlglacialaceticacid.com]
- 13. digital.library.unt.edu [digital.library.unt.edu]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. scite.ai [scite.ai]
- 17. Solubility of Benzoic Acid in Organic Solvents | PDF | Tetrahydrofuran | Solubility [scribd.com]
- 18. SODIUM ACETATE TRIHYDRATE - Ataman Kimya [atamanchemicals.com]
- 19. midlandsci.com [midlandsci.com]
- 20. Sodium acetate - Wikipedia [en.wikipedia.org]
- 21. Sodium Acetate | CH3COONa | CID 517045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. solubilityofthings.com [solubilityofthings.com]
- 23. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 24. COPPER(II) ACETATE - Ataman Kimya [atamanchemicals.com]
- 25. researchgate.net [researchgate.net]
- 26. Polystyrene - Sciencemadness Wiki [sciencemadness.org]
- 27. Polystyrene Solubility Guide | PDF | Ketone | Benzene [scribd.com]
- 28. uomus.edu.iq [uomus.edu.iq]
- 29. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 30. bioassaysys.com [bioassaysys.com]
- 31. enamine.net [enamine.net]
- 32. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 33. fiveable.me [fiveable.me]
- 34. pharmajournal.net [pharmajournal.net]
- 35. Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Preparation of Acetic Acid Solutions of a Specific Molarity
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of aqueous solutions of acetic acid (CH₃COOH) to a precise molar concentration. Accurate preparation of molar solutions is fundamental for experimental reproducibility in various scientific applications, including buffer preparation, chemical synthesis, and cell culture.
Introduction
Acetic acid, also known as ethanoic acid, is a weak monoprotic acid commonly used in research and industrial settings.[1] The concentration of its stock solution, known as glacial acetic acid, is typically ≥99.7%. Preparing dilute solutions of a specific molarity from this concentrated stock requires precise calculations based on its molar mass and density. This protocol outlines the necessary steps, calculations, and safety precautions to ensure accurate and safe preparation.
Physicochemical Data
All calculations for preparing molar solutions rely on the fundamental physical properties of the solute. The key quantitative data for glacial acetic acid are summarized below.
| Property | Value | Unit |
| Molar Mass | 60.05 g/mol | [1][2][3][4][5] |
| Density (at 25 °C) | 1.049 g/mL | [1][6][7] |
| Chemical Formula | CH₃COOH | [1][5] |
Experimental Protocol
3.1. Materials and Equipment
-
Glacial Acetic Acid (≥99.7% purity)
-
Deionized (DI) or Distilled Water
-
Volumetric flasks (Class A) of appropriate volumes
-
Graduated cylinders
-
Glass beakers
-
Serological or volumetric pipettes and pipette controller
-
Analytical balance
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
3.2. Safety Precautions
-
Corrosive Hazard: Glacial acetic acid is corrosive and can cause severe skin burns and eye damage.[8] All handling must be performed inside a certified chemical fume hood.
-
Inhalation Hazard: The vapor is pungent and can cause respiratory irritation.
-
Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
When diluting, always add acid to water slowly to dissipate any heat generated.
3.3. Calculation of Required Volume
To prepare a solution of a specific molarity, the required volume of concentrated glacial acetic acid must be calculated.
Step 1: Calculate the Molarity of Stock Glacial Acetic Acid
First, determine the molarity of the stock solution using its density and molar mass.
-
Formula: Molarity_stock = (Density × Purity × 1000) / Molar Mass
-
Example Calculation (for 99.7% pure acetic acid): Molarity_stock = (1.049 g/mL × 0.997 × 1000 mL/L) / 60.05 g/mol Molarity_stock ≈ 17.4 M
Step 2: Use the Dilution Formula (M₁V₁ = M₂V₂)
Use the calculated stock molarity to determine the volume needed for your desired solution.
-
Formula: V₁ = (M₂ × V₂) / M₁ Where:
-
V₁ = Volume of stock glacial acetic acid needed
-
M₁ = Molarity of stock glacial acetic acid (~17.4 M)
-
V₂ = Final desired volume of the dilute solution
-
M₂ = Final desired molarity of the dilute solution
-
-
Example Calculation (to prepare 1 Liter of 1 M Acetic Acid): V₁ = (1 M × 1 L) / 17.4 M V₁ ≈ 0.0575 L or 57.5 mL
3.4. Step-by-Step Preparation Procedure
-
Perform Calculations: Use the formulas in section 3.3 to calculate the exact volume of glacial acetic acid required for your desired final volume and molarity.
-
Don PPE: Put on your lab coat, safety goggles, and chemical-resistant gloves.
-
Prepare Water: Add approximately half to two-thirds of the final required volume of deionized water to the appropriate size volumetric flask.
-
Measure Acetic Acid: In a chemical fume hood, carefully measure the calculated volume (V₁) of glacial acetic acid using a graduated cylinder or pipette for accuracy.
-
Dilute the Acid: Slowly add the measured glacial acetic acid to the water in the volumetric flask. Gently swirl the flask to mix.
-
Bring to Final Volume: Allow the solution to return to room temperature if it has warmed. Then, carefully add deionized water until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
-
Homogenize: Stopper the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.
-
Label: Clearly label the flask with the solution name (Acetic Acid), concentration (e.g., 1 M), preparation date, and your initials.
Visualization of Workflow
The following diagram illustrates the logical workflow for the preparation of a molar acetic acid solution.
References
- 1. Acetic Acid [commonorganicchemistry.com]
- 2. What is the Molar Mass of Acetic Acid [unacademy.com]
- 3. webqc.org [webqc.org]
- 4. Molecular Mass of Acetic Acid: Definition, Calculation & Significance [aakash.ac.in]
- 5. quora.com [quora.com]
- 6. univarsolutions.com [univarsolutions.com]
- 7. Glacial Acetic Acid Density 1.049 g/mL [ysxlglacialaceticacid.com]
- 8. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]
Acetic Acid as a Mobile Phase Additive in HPLC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetic acid is a commonly used mobile phase additive in High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode. Its primary role is to control the pH of the mobile phase, which is crucial for achieving optimal separation of ionizable compounds. By modifying the pH, acetic acid can influence analyte retention time, peak shape, and selectivity. Its volatility also makes it a suitable additive for liquid chromatography-mass spectrometry (LC-MS) applications. This document provides detailed application notes and protocols for the effective use of acetic acid in HPLC.
Key Functions of Acetic Acid in HPLC
-
pH Control: Acetic acid is a weak acid that helps to maintain a stable, acidic pH of the mobile phase, typically between 2.5 and 3.5. This is important for the reproducible analysis of acidic and basic compounds by keeping them in a single ionization state.
-
Improved Peak Shape: By suppressing the ionization of acidic analytes, acetic acid can reduce peak tailing and improve peak symmetry. It also helps to mask the effects of residual silanol (B1196071) groups on the silica-based stationary phase, which can cause undesirable secondary interactions with basic analytes.
-
Enhanced Retention of Acidic Compounds: At a low pH, acidic analytes are in their non-ionized form, making them more hydrophobic and increasing their retention on a reversed-phase column.
-
Volatility for LC-MS: Acetic acid is a volatile additive, which is a critical requirement for LC-MS as it can be easily removed in the ion source, preventing contamination and signal suppression.
Chemical Equilibrium of Acetic Acid in Mobile Phase
The following diagram illustrates the equilibrium of acetic acid in an aqueous mobile phase, which is fundamental to its function as a pH modifier.
Caption: Chemical equilibrium of acetic acid in the mobile phase.
Data Presentation
Table 1: Comparison of Mobile Phase Additives for Peptide Analysis
This table summarizes the relative performance of acetic acid compared to formic acid in the analysis of peptides by LC-MS.
| Parameter | 0.1% Formic Acid (Reference) | 0.5% Acetic Acid | Key Observations |
| MS Signal Intensity | 1x | ~2.2-2.5x increase | Acetic acid can significantly enhance the MS signal for peptides. |
| Peptide Identifications | Baseline | Up to 60% higher | The increased signal intensity can lead to a greater number of identified peptides. |
| Retention Time | Standard | Slight decrease (-0.7% acetonitrile (B52724) on average) | Peptides may elute slightly earlier when using acetic acid. |
Table 2: Effect of Acetic Acid Concentration on the Resolution of Bioactive Compounds
This table illustrates the impact of varying acetic acid concentrations on the resolution (Rs) of selected bioactive compounds.
| Acetic Acid Conc. (mol/L) | Rs (Chlorogenic Acid / Caffeic Acid) | Rs (Caffeic Acid / Scoparone) | Rs (Scoparone / Rutin) |
| 0.01 | ~1.8 | ~7.5 | ~1.5 |
| 0.02 | ~1.6 | ~7.0 | ~1.2 |
| 0.03 | ~1.5 | ~6.8 | ~1.0 |
| Data adapted from a study on the separation of bioactive compounds. The interactions between the target compounds and the stationary phase were reduced with increasing concentrations of acetic acid, leading to decreased resolution. |
Experimental Protocols
Protocol 1: Preparation of a 0.1% (v/v) Acetic Acid Mobile Phase
This protocol describes the preparation of a standard 0.1% acetic acid solution in water for use as an aqueous mobile phase (Mobile Phase A).
Materials:
-
HPLC-grade water
-
Glacial acetic acid (ACS grade or higher)
-
Graduated cylinder or volumetric flask (1000 mL)
-
Micropipette (1000 µL)
-
Clean solvent bottle
Procedure:
-
Measure 1000 mL of HPLC-grade water using a graduated cylinder or volumetric flask.
-
Pour the water into a clean solvent bottle.
-
Using a micropipette, carefully add 1.0 mL of glacial acetic acid to the water.
-
Cap the bottle and swirl gently to ensure the solution is thoroughly mixed.
-
Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) before use.
Protocol 2: HPLC Method for the Analysis of Organic Acids in Fruit Juice
This protocol provides a general method for the analysis of organic acids in fruit juice samples using an acetic acid-containing mobile phase.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Acetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 80% A, 20% B
-
15-20 min: Hold at 80% A, 20% B
-
20-21 min: Return to 95% A, 5% B
-
21-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Centrifuge the fruit juice sample to remove pulp and other solid materials.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered sample with Mobile Phase A as needed to bring the analyte concentrations within the linear range of the detector.
Experimental Workflow for Method Development
The following diagram outlines a typical workflow for developing an HPLC method using acetic acid as a mobile phase additive.
Caption: Workflow for HPLC method development with acetic acid.
Conclusion
Acetic acid is a versatile and effective mobile phase additive for reversed-phase HPLC. Its ability to control pH, improve peak shape, and its compatibility with MS detectors make it a valuable tool for the analysis of a wide range of compounds, including pharmaceuticals, natural products, and peptides. By following the protocols and understanding the principles outlined in these application notes, researchers can effectively utilize acetic acid to develop robust and reliable HPLC methods.
The Versatility of Acetic Acid (E260) in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Application Note AP-CHEM-260
Introduction: Acetic acid (E260), a ubiquitous and versatile carboxylic acid, plays a pivotal role in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its utility stems from its properties as a reactive intermediate, a polar protic solvent, a catalyst, and a pH modulator. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical compounds, intended for researchers, scientists, and professionals in drug development.
Acetic Acid as a Reagent and Solvent in Acetylation Reactions: The Synthesis of Aspirin
Acetic acid and its anhydride (B1165640) are central to the esterification reaction that produces acetylsalicylic acid, commonly known as aspirin. In this synthesis, acetic anhydride acts as the acetylating agent, while acetic acid is formed as a byproduct, which can also serve as a solvent. The reaction is typically catalyzed by a strong acid.
Reaction Pathway for Aspirin Synthesis:
Caption: Synthesis of Aspirin via acetylation of Salicylic Acid.
Experimental Protocol: Synthesis of Acetylsalicylic Acid (Aspirin)
This protocol outlines a common laboratory-scale synthesis of aspirin.
Materials:
-
Salicylic acid
-
Acetic anhydride
-
Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)
-
Deionized water
-
Ice bath
-
Erlenmeyer flask
-
Heating mantle or water bath
-
Buchner funnel and filter paper
Procedure:
-
In a 125-mL Erlenmeyer flask, combine 2.0 g of salicylic acid with 5.0 mL of acetic anhydride.
-
Carefully add 5 drops of concentrated sulfuric acid or 10 drops of 85% phosphoric acid to the mixture to act as a catalyst.
-
Gently heat the flask in a water bath or on a steam bath for a minimum of 10-15 minutes.
-
Allow the flask to cool to room temperature. To facilitate the decomposition of excess acetic anhydride, cautiously add 15-20 mL of cold water.
-
Cool the mixture in an ice bath to induce crystallization of the aspirin. If crystals do not form readily, scratching the inside of the flask with a glass rod can initiate crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials and soluble impurities.
-
Dry the purified acetylsalicylic acid.
Quantitative Data for Aspirin Synthesis:
| Parameter | Value | Reference |
| Starting Material | Salicylic Acid | |
| Acetylating Agent | Acetic Anhydride | |
| Catalyst | H₂SO₄ or H₃PO₄ | |
| Reaction Temperature | ~100°C (steam/water bath) | |
| Reaction Time | 10-15 minutes | |
| Theoretical Yield | Dependent on starting mass of salicylic acid | |
| Melting Point (pure) | 135-136 °C |
Acetic Acid as a Solvent in the Synthesis of Gefitinib
Gefitinib is an anti-cancer drug, and its synthesis involves several steps where acetic acid is employed as a solvent. Specifically, in the nitration of a substituted benzoate (B1203000) intermediate and the subsequent reduction of the nitro group, acetic acid provides a suitable reaction medium.
Workflow for Key Steps in Gefitinib Synthesis:
Acetic Acid in Mass Spectrometry Sample Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetic acid is a versatile and effective reagent in sample preparation for mass spectrometry (MS)-based analyses, including proteomics, metabolomics, and lipidomics. Its appropriate use can significantly enhance data quality by improving analyte ionization, aiding in enzymatic digestion, and facilitating protein precipitation. This document provides detailed application notes and protocols for the use of acetic acid in key sample preparation workflows.
Application 1: Acetic Acid as a Mobile Phase Additive in LC-MS
Acetic acid is frequently used as a mobile phase additive in reversed-phase liquid chromatography-mass spectrometry (LC-MS) to improve ionization efficiency, particularly for peptides and proteins. It serves as a source of protons to facilitate the formation of positive ions in electrospray ionization (ESI).
Comparative Performance: Acetic Acid vs. Formic Acid
Recent studies have shown that substituting the commonly used formic acid with acetic acid can lead to significant improvements in signal intensity and proteome coverage.[1][2] An interlaboratory study demonstrated that using 0.5% acetic acid in the mobile phase resulted in an approximate 2.2–2.5-fold increase in MS signal and up to a 60% higher peptide identification output compared to 0.1% formic acid.[3][4][5] This enhancement is particularly beneficial for low-concentration samples, such as in single-cell proteomics.[1][2]
| Parameter | 0.1% Formic Acid (FA) | 0.5% Acetic Acid (AA) | Reference |
| MS Signal Increase (Overall) | Baseline | ~2.2–2.5x | [3][4][5] |
| Peptide ID Output Increase | Baseline | Up to 60% | [3][4][5] |
| Peptide Signal Increase (Low Conc.) | Baseline | ~2.5x | [1] |
| Protein Groups Identified (20 pg digest) | ~1100 | >2000 (1.8-fold increase) | [1][2] |
| Lipid Subclass | Signal Intensity Increase with 0.02% Acetic Acid vs. Ammonium Acetate (B1210297) | Reference |
| 11 Lipid Subclasses | 2 to 19-fold | [6] |
| All Lipid Classes (vs. Ammonium Hydroxide) | 2 to 1000-fold signal suppression with NH4OH | [6] |
Experimental Protocol: LC-MS Mobile Phase Preparation
Objective: To prepare mobile phases containing acetic acid for proteomics analysis.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Glacial acetic acid (MS-grade)
Procedure:
-
Mobile Phase A (Aqueous):
-
Measure 999.5 mL of HPLC-grade water into a clean, graduated cylinder.
-
Carefully add 0.5 mL of glacial acetic acid to achieve a final concentration of 0.5% (v/v).
-
Mix thoroughly and degas the solution.
-
-
Mobile Phase B (Organic):
-
Measure 999.5 mL of HPLC-grade acetonitrile into a clean, graduated cylinder.
-
Carefully add 0.5 mL of glacial acetic acid to achieve a final concentration of 0.5% (v/v).
-
Mix thoroughly and degas the solution.
-
Application 2: In-Gel Protein Digestion
Acetic acid is commonly used in the preparation of trypsin solutions for the in-gel digestion of proteins separated by polyacrylamide gel electrophoresis (PAGE). It provides an acidic environment that helps to dissolve and stabilize the lyophilized trypsin.
Experimental Workflow: In-Gel Digestion
Experimental Protocol: Trypsin Reconstitution and In-Gel Digestion
Objective: To perform in-gel digestion of a protein band from a Coomassie-stained gel.
Materials:
-
Excised protein band in a microcentrifuge tube
-
50 mM Ammonium Bicarbonate (NH4HCO3)
-
Acetonitrile (ACN)
-
10 mM Dithiothreitol (DTT) in 50 mM NH4HCO3
-
55 mM Iodoacetamide (IAA) in 50 mM NH4HCO3
-
Lyophilized trypsin (MS-grade)
-
50 mM Acetic Acid
-
Extraction solution (e.g., 50% ACN / 5% Formic Acid)
Procedure:
-
Trypsin Solution Preparation:
-
Prepare a 50 mM acetic acid solution by adding 287 µL of glacial acetic acid to 100 mL of ultrapure water.[7]
-
Reconstitute lyophilized trypsin to a stock concentration of 1 µg/µL in 50 mM acetic acid.[8][9] For example, add 20 µL of 50 mM acetic acid to 20 µg of trypsin.[7]
-
For digestion, dilute the trypsin stock solution to a working concentration of 10-20 ng/µL in 50 mM NH4HCO3.
-
-
Gel Piece Preparation:
-
Destain the excised gel pieces with a solution of 50 mM NH4HCO3 in 50% ACN until the Coomassie blue color is removed.
-
Dehydrate the gel pieces with 100% ACN until they turn white and shrink.
-
Dry the gel pieces in a vacuum centrifuge.
-
-
Reduction and Alkylation:
-
Rehydrate the gel pieces in 10 mM DTT solution and incubate at 56°C for 45 minutes.[7]
-
Remove the DTT solution and add 55 mM IAA solution. Incubate in the dark at room temperature for 30 minutes.[7]
-
Wash the gel pieces with 50 mM NH4HCO3 and then dehydrate with 100% ACN.
-
Dry the gel pieces completely.
-
-
Digestion:
-
Rehydrate the dry gel pieces on ice with the working trypsin solution (10-20 ng/µL) for 30-60 minutes.
-
Add enough 50 mM NH4HCO3 to cover the gel pieces.
-
Incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Collect the supernatant containing the digested peptides.
-
Perform two to three sequential extractions of the gel pieces with an extraction solution (e.g., 50% ACN / 5% Formic Acid).
-
Pool all supernatants and dry them in a vacuum centrifuge.
-
Resuspend the peptide pellet in a suitable solvent (e.g., 0.1% formic acid or 0.5% acetic acid) for LC-MS analysis.
-
Application 3: Protein Precipitation
While strong acids like trichloroacetic acid (TCA) are more commonly used for protein precipitation, acetic acid can be used in conjunction with organic solvents or as a component in wash buffers to remove contaminants. It is also used to help resuspend protein pellets after precipitation.[10][11]
Logical Relationship of Acetic Acid in Protein Precipitation
Experimental Protocol: Ethanol (B145695) Precipitation with Acetic Acid Component
Objective: To concentrate a protein sample and remove interfering substances.
Materials:
-
Protein sample
-
Sodium Acetate solution (e.g., 3 M, pH 5.2)
-
Ice-cold 100% Ethanol
-
70% Ethanol in water
-
Resuspension buffer (e.g., containing a low concentration of acetic acid)
Procedure:
-
To your protein sample, add sodium acetate to a final concentration of 0.1 M.
-
Add 2-3 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour to precipitate the protein.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15-30 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant.
-
Wash the pellet with ice-cold 70% ethanol to remove residual salts.
-
Centrifuge again for 5-10 minutes, and carefully remove the supernatant.
-
Air-dry the pellet briefly. Do not over-dry as it can make resuspension difficult.
-
Resuspend the pellet in a buffer suitable for your downstream application. A buffer containing a low concentration of acetic acid can aid in solubilizing the protein pellet.
Conclusion
Acetic acid is a valuable reagent in mass spectrometry sample preparation. Its use as a mobile phase additive can significantly enhance signal intensity and proteome coverage in LC-MS experiments. In proteomics workflows, it is a standard component for the reconstitution of trypsin for in-gel digestion. While not a primary precipitating agent, it plays a role in protocols for cleaning and resuspending protein pellets. The provided protocols offer standardized procedures for the effective use of acetic acid to improve the quality and depth of mass spectrometry-based analyses.
References
- 1. Acetic acid is a superior ion pairing modifier for sub-nanogram and single cell proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-Gel Trypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.jp]
- 9. usherbrooke.ca [usherbrooke.ca]
- 10. Protein Precipitation Methods for Proteomics [biosyn.com]
- 11. Useful Protocols [research.childrenshospital.org]
Application Notes & Protocols: Utilization of Acetic Acid in Biofuel Production Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research and methodologies for utilizing acetic acid, a significant byproduct of lignocellulosic biomass pretreatment, in the production of advanced biofuels. The protocols outlined below are intended to serve as a guide for researchers in metabolic engineering, biofuel development, and industrial biotechnology.
Introduction: Acetic Acid - From Inhibitor to Asset in Biofuel Production
The production of biofuels from lignocellulosic biomass is a cornerstone of the transition to a sustainable energy economy. A critical step in this process is the pretreatment of biomass to release fermentable sugars. However, this process also liberates acetic acid from the hemicellulose fraction, which can act as a potent inhibitor to the microorganisms used in downstream fermentation processes.[1][2][3] This inhibition represents a major bottleneck, reducing the efficiency and economic viability of cellulosic biofuel production.[1]
Recent advances in metabolic engineering and synthetic biology are transforming this challenge into an opportunity. Instead of being treated as a problematic waste product, acetic acid is now being investigated as a valuable co-substrate for conversion into biofuels and other high-value chemicals.[4][5] This approach, known as co-valorization, not only detoxifies the fermentation medium but also increases the overall carbon yield and efficiency of the biorefinery process.[6]
Engineered microorganisms, such as Saccharomyces cerevisiae and Escherichia coli, are being developed to efficiently co-utilize acetic acid alongside traditional sugars like glucose and xylose, converting them into ethanol, free fatty acids (precursors to biodiesel), and other advanced biofuels.[1][5][7] This document outlines the key metabolic pathways, experimental protocols, and quantitative data associated with this promising area of research.
Data Presentation: Performance of Engineered Microorganisms
The following tables summarize key quantitative data from various studies on the microbial conversion of acetic acid to biofuels.
Table 1: Acetic Acid Conversion to Free Fatty Acids (FFAs) in Engineered Saccharomyces cerevisiae
| Strain Description | Key Genetic Modifications | Substrate(s) | Max. FFA Titer (g/L) | Fold Increase vs. Control | Reference |
| Engineered S. cerevisiae for FFA production | Overexpression of acetyl-CoA synthetase (ACS) pathway; Optimization of formate (B1220265) pathway for energy supply | Formate and Acetate | 6.6 | 8-fold | [7] |
Table 2: Impact of Acetic Acid on Ethanol Production by Zymomonas mobilis
| Acetic Acid Concentration (g/L) | Glucose-to-Ethanol Conversion Efficiency (% of theoretical max.) | Inhibition Level | Reference |
| 0 | 98% | - | [8] |
| 6 | 90% | Slight | [8] |
| 8.3 | - | 50% growth inhibition | [8] |
| 11 | - | Complete growth inhibition | [8] |
Table 3: Acetate Production from Syngas Fermentation by Various Acetogens
| Microorganism | Max. Acetate Concentration (g/L) | Reference |
| Clostridium ljungdahlii | 12.3 | [9] |
| Clostridium carboxidivorans | 5.33 | [9] |
| Moorella thermoacetica | 31.0 | [9] |
| Clostridium aceticum | 7.2 | [9] |
| Acetobacterium woodii | 3.17 | [9] |
| Eubacterium limosum | 0.5 | [9] |
Signaling and Metabolic Pathways
The following diagrams illustrate the key metabolic pathways involved in the microbial utilization of acetic acid for biofuel production.
References
- 1. Enhanced biofuel production through coupled acetic acid and xylose consumption by engineered yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. filelist.tudelft.nl [filelist.tudelft.nl]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.tudelft.nl [pure.tudelft.nl]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Acetate Production from Syngas Produced from Lignocellulosic Biomass Materials along with Gaseous Fermentation of the Syngas: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acetic acid Concentration for Protein Precipitation
Welcome to the technical support center for protein precipitation using acetic acid. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your protein precipitation experiments.
Principle of Acetic Acid-Induced Protein Precipitation
Acetic acid is a weak acid commonly used for isoelectric precipitation of proteins. The principle behind this method is to adjust the pH of the protein solution to the protein's isoelectric point (pI). At the pI, the net charge of the protein is zero, which minimizes electrostatic repulsion between protein molecules, leading to aggregation and precipitation.[1][2][3] Unlike strong acids such as trichloroacetic acid (TCA), which cause protein denaturation, acetic acid-based precipitation is a milder method that can sometimes preserve the protein's native conformation and biological activity.[3]
Frequently Asked Questions (FAQs)
Q1: Why should I use acetic acid instead of a stronger acid like TCA for protein precipitation?
Acetic acid is a weaker acid and is primarily used for isoelectric precipitation, which can be a gentler method of precipitating proteins.[3] This can be particularly advantageous if you need to maintain the protein's biological activity or native structure. Stronger acids like TCA are more aggressive, causing protein denaturation, which may not be suitable for all downstream applications.[1][3]
Q2: How do I determine the optimal acetic acid concentration for my specific protein?
The optimal concentration of acetic acid depends on the isoelectric point (pI) of your target protein and the buffering capacity of your sample solution. You will likely need to perform a pilot experiment by creating a pH gradient to identify the pH at which your protein precipitates most effectively. This is typically at or near the protein's pI.
Q3: Can I use acetic acid to precipitate any protein?
In theory, any protein can be precipitated by adjusting the pH to its isoelectric point. However, the effectiveness of acetic acid precipitation can vary depending on the protein's intrinsic properties, such as its surface hydrophobicity and the distribution of charged residues. For some proteins, acetic acid may not be a strong enough acid to sufficiently lower the pH to the pI, especially in well-buffered solutions.
Q4: Will acetic acid precipitation affect the downstream applications of my protein?
Since acetic acid precipitation is based on isoelectric point, it is generally considered a milder technique than precipitation with strong acids or organic solvents. However, exposure to acidic conditions, even with a weak acid, can still potentially alter the protein's structure and function. It is crucial to validate the suitability of this method for your specific downstream applications, such as enzyme activity assays or structural studies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no protein precipitate | 1. The pH of the solution has not reached the protein's isoelectric point (pI).2. The protein concentration is too low.3. The protein is highly soluble even at its pI. | 1. Perform a titration with acetic acid, monitoring the pH, to ensure you are reaching the target pI.2. Concentrate your protein sample before precipitation.3. Try a different precipitation method, such as salting out with ammonium (B1175870) sulfate (B86663) or using an organic solvent. |
| Precipitate does not pellet upon centrifugation | 1. The precipitate is too fine or not dense enough.2. Centrifugation speed or time is insufficient. | 1. Increase the incubation time on ice to allow for the formation of larger aggregates.2. Increase the centrifugation speed and/or time. |
| Difficulty redissolving the protein pellet | 1. The protein has denatured and aggregated irreversibly.2. The redissolving buffer is not optimal. | 1. Use a denaturing buffer containing urea (B33335) or guanidinium (B1211019) chloride for redissolving, if compatible with downstream applications.2. Try a buffer with a pH far from the protein's pI and consider adding detergents or salts to aid solubilization. |
| Poor protein purity in the precipitate | 1. Multiple proteins in the sample have similar isoelectric points. | 1. Consider a pre-fractionation step, such as ion-exchange chromatography, to separate proteins with different pIs before precipitation. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for Precipitation
This protocol provides a general method for identifying the optimal pH for precipitating your protein of interest using acetic acid.
-
Preparation: Prepare a stock solution of your protein at a known concentration in a suitable buffer. Also, prepare a range of concentrations of acetic acid (e.g., 1%, 5%, and 10%).
-
Titration: Aliquot your protein solution into several tubes. To each tube, slowly add a different, measured amount of acetic acid while gently stirring.
-
pH Measurement: After the addition of acetic acid, measure and record the pH of each solution.
-
Observation: Incubate the tubes on ice for 30-60 minutes and observe the formation of a precipitate. Note the pH at which the maximum amount of precipitate is formed.
-
Quantification (Optional): Centrifuge the tubes to pellet the precipitate. Remove the supernatant and quantify the amount of protein in the supernatant using a protein assay (e.g., Bradford or BCA) to determine the pH at which the least amount of protein remains in solution.
Protocol 2: Bulk Protein Precipitation at Optimal pH
Once the optimal pH is determined, you can proceed with a larger-scale precipitation.
-
** acidification:** To your bulk protein solution, slowly add the predetermined concentration and volume of acetic acid to reach the optimal precipitation pH. Stir gently during the addition.
-
Incubation: Incubate the mixture on ice for at least 1 hour to allow for complete precipitation.
-
Centrifugation: Pellet the precipitated protein by centrifugation. The required speed and time will depend on the nature of the precipitate and should be optimized (a common starting point is 10,000 x g for 15-30 minutes at 4°C).
-
Washing (Optional): Carefully decant the supernatant. To remove any residual acid or other contaminants, you can wash the pellet with a cold buffer at the precipitation pH or with cold acetone.
-
Redissolving: Resuspend the protein pellet in a buffer of your choice that is suitable for your downstream applications. Ensure the pH of the resuspension buffer is significantly different from the protein's pI to facilitate solubilization.
Data Presentation
The optimal concentration of acetic acid and the efficiency of precipitation are highly dependent on the specific protein. The following table provides an example of data from a study on casein precipitation.
| Acetic Acid Concentration | Precipitation Duration (minutes) | Casein Yield (%) | Water Content (%) | Dissolved Protein (%) |
| 6% | 30 | 20.16 | 71.55 | 1.98 |
| 6% | 60 | - | - | - |
| 6% | 90 | - | - | - |
| 9% | 30 | - | - | - |
| 9% | 60 | - | - | 1.17 (lowest) |
| 9% | 90 | - | - | - |
| 12% | 30 | - | - | - |
| 12% | 60 | - | - | - |
| 12% | 90 | 26.49 | 76.63 | - |
Data adapted from a study on casein precipitation, where various concentrations of acetic acid and precipitation durations were tested.[4] The results indicated that both acetic acid concentration and precipitation duration significantly affect the yield and characteristics of the precipitated casein.[4]
Visualizations
Caption: Experimental workflow for optimizing and performing protein precipitation using acetic acid.
Caption: Logical troubleshooting guide for common issues in acetic acid protein precipitation.
References
Technical Support Center: Managing Esterification Reactions with Acetic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing and managing side reactions during esterification with acetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during esterification reactions involving acetic acid.
| Observed Issue | Potential Cause | Troubleshooting & Optimization Steps | Indicators &- Analysis |
| Low Yield of Ester | Equilibrium Limitation: The Fischer esterification reaction is reversible, and the water produced can hydrolyze the ester back to the reactants.[1][2] | - Remove Water: Employ a Dean-Stark apparatus during reflux or add a water-scavenging agent like molecular sieves to the reaction mixture.[1][3] - Use Excess Reactant: Increase the molar ratio of the alcohol to the acetic acid.[1][2] | - GC-MS analysis showing significant amounts of unreacted starting materials.[3] |
| Incomplete Reaction: Insufficient reaction time or suboptimal temperature.[3] | - Increase Reaction Time: Monitor the reaction progress using TLC or GC-MS and continue until the starting material is consumed.[3] - Optimize Temperature: Ensure the reaction is heated to an appropriate temperature to achieve a reasonable rate without causing decomposition.[1] | - Monitoring of the reaction progress shows a plateau before the full conversion of the limiting reagent. | |
| Formation of Unexpected Byproducts | Dehydration of Alcohol: Particularly with secondary and tertiary alcohols at high temperatures, leading to the formation of alkenes or ethers.[3] | - Lower Reaction Temperature: Maintain the lowest effective temperature that allows for a reasonable reaction rate.[3] - Use a Milder Catalyst: Consider using p-toluenesulfonic acid instead of a stronger acid like sulfuric acid.[3] | - GC-MS analysis showing peaks with lower retention times than the expected ester.[3] - Mass spectrometry data consistent with the fragmentation pattern of alkenes or ethers.[3] |
| Acetal (B89532)/Ketal Formation: Aldehydes or ketones in the starting materials or as impurities reacting with the alcohol under acidic conditions.[1] | - Use Anhydrous Conditions: Ensure all reactants and solvents are free of water and alcohol impurities where acetal formation is a concern.[1] - Use a Non-Alcoholic Solvent: Switch to a solvent like toluene (B28343) or hexane.[1] | - Presence of unexpected signals in ¹H and ¹³C NMR spectra corresponding to acetal or ketal structures. | |
| Product Mixture is Discolored | Decomposition: Starting materials or the desired product may be degrading at high temperatures.[3] | - Lower Reaction Temperature: Reduce the heat supplied to the reaction.[3] - Reduce Reaction Time: Minimize the duration of heating once the reaction is complete.[3] | - Visual inspection of the reaction mixture showing a yellow or brown color.[3] - UV-Vis spectroscopy may indicate the presence of degradation products.[3] |
| Unwanted Esterification of a Multifunctional Molecule | Lack of Chemoselectivity: Acetic acid reacting with an unintended alcohol or carboxylic acid functional group in the molecule. | - Use Protecting Groups: Temporarily block the functional group that should not react. For example, protect an alcohol as a silyl (B83357) ether or a carboxylic acid as a benzyl (B1604629) ester.[4][5][6] | - Analysis of the product mixture by LC-MS or NMR shows the formation of multiple ester products. |
Frequently Asked Questions (FAQs)
Q1: How can I drive the Fischer esterification equilibrium towards the product side to improve my yield?
A1: To improve the yield of your ester, you can employ Le Chatelier's principle in a few ways. Firstly, removing the water byproduct as it forms is highly effective. This can be achieved by using a Dean-Stark apparatus, which physically separates the water from the reaction mixture, or by adding molecular sieves.[1][3] Secondly, using a large excess of one of the reactants, typically the less expensive one (often the alcohol), will shift the equilibrium towards the formation of the ester.[1][2]
Q2: What are the most common side reactions in esterification with acetic acid, and how can I prevent them?
A2: The most prevalent side reactions include the reverse reaction (hydrolysis), dehydration of the alcohol to form alkenes or ethers (especially with secondary and tertiary alcohols at high temperatures), and the formation of acetic anhydride (B1165640) from the dehydration of two acetic acid molecules.[3] To minimize these, you should control the reaction temperature, keeping it as low as effectively possible, and remove water as it is formed.[3]
Q3: My starting material has both a hydroxyl and a carboxylic acid group, but I only want to esterify the carboxylic acid. How can I achieve this selectively?
A3: To achieve selective esterification, you should protect the hydroxyl group before carrying out the esterification reaction. Common protecting groups for alcohols include converting them to silyl ethers (e.g., TBDMS) or acetals.[4][7] These groups are stable under the esterification conditions and can be removed later in the synthetic sequence.
Q4: What are some alternative catalysts to strong mineral acids like sulfuric acid for esterification?
A4: While concentrated sulfuric acid is a common catalyst, it can sometimes promote side reactions.[8] Milder acid catalysts such as p-toluenesulfonic acid can be effective.[3] For some applications, solid acid catalysts, such as certain mixed oxides, are being explored as more environmentally benign alternatives.[9] Lewis acids like copper(II) triflate have also been shown to be efficient catalysts for acylation reactions.[10]
Q5: Can I use acetic anhydride instead of acetic acid for esterification?
A5: Yes, acetic anhydride is a common and often more reactive acylating agent than acetic acid.[10] The reaction with an alcohol to form an acetate (B1210297) ester is generally faster and not reversible, which can lead to higher yields. The byproduct of this reaction is acetic acid, not water.
Quantitative Data Summary
The following table summarizes the effect of reactant stoichiometry on the yield of ethyl acetate from the Fischer esterification of acetic acid and ethanol.
| Molar Ratio (Ethanol:Acetic Acid) | Equilibrium Yield of Ethyl Acetate (%) |
| 1:1 | 65 |
| 10:1 | 97 |
| 100:1 | 99 |
Data adapted from a study on Fischer esterification.[2]
Experimental Protocols
Protocol: Fischer Esterification of Acetic Acid with an Alcohol using a Dean-Stark Apparatus
This protocol describes a general procedure for synthesizing an ester from acetic acid and an alcohol while removing the water byproduct to drive the reaction to completion.
Materials:
-
Acetic acid
-
Alcohol (e.g., ethanol, butanol)
-
Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
Anhydrous solvent that forms an azeotrope with water (e.g., toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add the acetic acid, the alcohol (often in a slight excess), the solvent (e.g., toluene), and a magnetic stir bar.[1]
-
Carefully add a catalytic amount of the acid catalyst (e.g., a few drops of concentrated sulfuric acid).
-
Fit the Dean-Stark trap to the flask and attach the condenser to the top of the trap.[1]
-
-
Reflux and Water Removal:
-
Begin stirring and heat the mixture to reflux using a heating mantle.
-
As the reaction proceeds, the water-solvent azeotrope will distill into the Dean-Stark trap.[1]
-
In the trap, the condensed liquid will separate into two layers. The denser water will collect at the bottom, and the less dense organic solvent will overflow back into the reaction flask.[2]
-
Monitor the amount of water collected. The reaction is considered complete when no more water is formed.[1]
-
-
Work-up:
-
Once the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted acetic acid.[3]
-
Wash the organic layer with brine to remove any remaining aqueous contaminants.[3]
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate.[3]
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solvent under reduced pressure to obtain the crude ester.[3]
-
If necessary, purify the crude product by distillation or silica (B1680970) gel column chromatography.[3]
-
Visualizations
Caption: A logical workflow for troubleshooting low yields in esterification reactions.
Caption: The equilibrium of Fischer esterification and methods to drive the reaction forward.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. jocpr.com [jocpr.com]
- 10. Acetic Acid Esters, Acetates [organic-chemistry.org]
Technical Support Center: Overcoming Poor Solubility in Acetic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals who encounter challenges with dissolving compounds in acetic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in glacial acetic acid?
A1: Several factors can contribute to poor solubility in glacial acetic acid. Glacial acetic acid is a polar protic solvent, capable of dissolving a range of polar and even some non-polar compounds.[1][2] However, solubility issues can arise due to:
-
Compound Polarity Mismatch: While versatile, acetic acid may not be the ideal solvent if your compound is highly non-polar. The principle of "like dissolves like" is a key factor.[3][4]
-
Crystal Lattice Energy: The energy required to break the crystal lattice of your solid compound may be too high for the solvation energy provided by acetic acid alone.
-
Insufficient Temperature: The solubility of most solids increases with temperature. Your experiment might be conducted at a temperature that is too low for adequate dissolution.[3]
-
Purity of Compound and Solvent: Impurities in either your compound or the glacial acetic acid can affect solubility. Ensure you are using the appropriate grade of solvent and that your compound is of sufficient purity.
Q2: Can I use heat to dissolve my compound in acetic acid?
A2: Yes, in many cases, gently heating the mixture can significantly improve both the rate of dissolution and the solubility of a compound in acetic acid.[3] However, it is crucial to consider the thermal stability of your compound, as high temperatures can lead to degradation.[5] It is recommended to start with gentle warming and monitor for any changes in color or the appearance of byproducts.
Q3: Will adding a small amount of water to glacial acetic acid improve solubility?
A3: It depends on the nature of your compound. Adding water will increase the polarity of the solvent system. For polar compounds, this may enhance solubility. Acetic acid is fully miscible with water, allowing for a continuous range of polarities.[6] However, for non-polar compounds, adding water will likely decrease solubility.
Q4: What are co-solvents, and how can they help with solubility in acetic acid?
A4: Co-solvents are solvents that are mixed with the primary solvent (in this case, acetic acid) to modify the properties of the solvent system, such as polarity.[3] Since acetic acid is miscible with a wide range of both polar and non-polar solvents (e.g., water, ethanol, hexane, chloroform), using a co-solvent can be a highly effective strategy.[1] For example, adding a less polar co-solvent might improve the solubility of a non-polar compound.
Q5: My compound is a weak base. Is there a specific strategy I can use with acetic acid?
A5: Absolutely. Acetic acid is an excellent choice for dissolving weakly basic compounds. The acidic nature of the solvent can protonate the basic functional groups on your compound, forming an in situ acetate (B1210297) salt.[7][8] This salt form is often significantly more polar and, therefore, more soluble in the acetic acid medium than the neutral free base.[9][10]
Troubleshooting Guide
This guide provides a step-by-step approach to address solubility challenges in acetic acid.
Issue: My compound shows little to no solubility in glacial acetic acid at room temperature.
| Potential Cause | Recommended Solution & Preventative Measures |
| Initial Assessment | Before proceeding, confirm the purity of your compound and the grade of your glacial acetic acid. Ensure your stirring or agitation is adequate. |
| Thermal Limitation | The dissolution process may be endothermic. Gently warm the solution (e.g., to 40-60°C) with continuous stirring. Caution: Be aware of the thermal stability of your compound to prevent degradation.[5] |
| Polarity Mismatch | The polarity of pure acetic acid may not be optimal for your compound. Consider adding a co-solvent to adjust the polarity of the system. See the Co-Solvent Addition protocol below. |
| Compound is a Weak Base | If your compound has basic functional groups, the acidity of the acetic acid should facilitate the formation of a soluble acetate salt. Ensure sufficient time and agitation for this reaction to occur.[7][8] |
Issue: My compound precipitates out of the acetic acid solution upon cooling or standing.
| Potential Cause | Recommended Solution & Preventative Measures |
| Supersaturation | You may have created a supersaturated solution at a higher temperature. The compound is crashing out as it returns to equilibrium at a lower temperature. |
| * Re-dissolve and adjust: Reheat the solution to dissolve the precipitate, then allow it to cool more slowly. Slower cooling can sometimes lead to the formation of a more stable solution or larger, more easily filterable crystals if purification is the goal. | |
| * Use more solvent: The amount of solvent may be insufficient to keep the compound dissolved at the lower temperature. Try increasing the volume of acetic acid or the co-solvent mixture. | |
| Change in Solvent Composition | If you are adding another solution to your acetic acid mixture, the change in overall solvent polarity may be causing your compound to precipitate. Consider this possibility when planning multi-step, one-pot reactions. |
Data Presentation
Table 1: Illustrative Effect of Co-Solvents on the Solubility of a Hypothetical Non-Polar Compound in Acetic Acid
This table provides a conceptual overview of how co-solvents can be used to modulate solubility. Actual values will be compound-specific and require experimental determination.
| Solvent System (v/v) | Relative Polarity | Expected Solubility of Non-Polar Compound |
| 100% Glacial Acetic Acid | High | Low |
| 75% Acetic Acid / 25% Water | Highest | Very Low |
| 75% Acetic Acid / 25% Ethanol | High | Low-Medium |
| 50% Acetic Acid / 50% Dichloromethane | Medium | Medium-High |
| 25% Acetic Acid / 75% Hexane | Low | High |
Table 2: Experimentally Determined Solubility of Gefitinib (a Weakly Basic Drug) in Methanol/Water with Acetic Acid as a Processing Aid
This data demonstrates the powerful effect of in situ salt formation on solubility. Although the primary solvent is not acetic acid, the principle is directly applicable.
| Primary Solvent | Acetic Acid Concentration (mg/mL) | Gefitinib Solubility (mg/mL) | Fold Increase |
| Methanol | 0 | 5.0 | - |
| Methanol | 21.8 | 19.3 | ~4x |
| 80:20 Methanol:Water | 0 | 4.6 | - |
| 80:20 Methanol:Water | 21.8 | 50.0 | ~10x |
(Data adapted from Adam, M. S. et al., 2022)[7]
Experimental Protocols
Protocol 1: Methodical Co-Solvent Addition for Solubility Enhancement
Objective: To systematically determine a suitable co-solvent mixture for dissolving a compound with poor solubility in pure glacial acetic acid.
Materials:
-
Your compound
-
Glacial acetic acid
-
A selection of miscible co-solvents (e.g., water, ethanol, dichloromethane, hexane)
-
Small vials or test tubes
-
Magnetic stirrer and stir bars
-
Graduated cylinders or pipettes
Procedure:
-
Initial Test: In a vial, attempt to dissolve a known amount of your compound (e.g., 10 mg) in a specific volume of glacial acetic acid (e.g., 1 mL). Stir vigorously at room temperature. Observe the solubility.
-
Co-Solvent Screening:
-
Prepare several vials with the same amount of your compound and glacial acetic acid as in Step 1.
-
To each vial, add a small, incremental amount (e.g., 10% of the total volume, so 0.1 mL) of a different co-solvent.
-
Stir all vials vigorously and compare the solubility. Note which co-solvent(s) show a positive effect.
-
-
Optimization:
-
Take the most promising co-solvent from Step 2.
-
Prepare a series of vials with your compound and create different ratios of acetic acid to the co-solvent (e.g., 90:10, 75:25, 50:50).
-
Determine the optimal ratio that achieves complete dissolution.
-
-
Thermal Enhancement (Optional): If solubility is still limited, gently warm the most promising solvent mixture while stirring.
Protocol 2: In Situ Salt Formation for Weakly Basic Compounds
Objective: To enhance the solubility of a weakly basic compound in glacial acetic acid through protonation.
Materials:
-
Your weakly basic compound
-
Glacial acetic acid
-
Vials
-
Magnetic stirrer and stir bars
Procedure:
-
Add a pre-weighed amount of your weakly basic compound to a vial.
-
Add the desired volume of glacial acetic acid.
-
Stir the mixture at room temperature. For many weakly basic compounds, the acid-base reaction will proceed readily, and the compound will dissolve as the acetate salt is formed.[7][8]
-
Observe the dissolution. It may not be instantaneous and could take several minutes of stirring.
-
If dissolution is slow or incomplete, gentle warming (e.g., to 40°C) can increase the rate of both the salt formation and the dissolution process.
Visualizations
Below are diagrams created using the DOT language to illustrate key workflows and concepts.
Caption: Troubleshooting workflow for poor solubility in acetic acid.
References
- 1. Acetic acid - Wikipedia [en.wikipedia.org]
- 2. Glacial Acetic Acid as a Polar Solvent in Chemical Reactions and Processes [ysxlglacialaceticacid.com]
- 3. Investigating the Solubility of Drugs using Glacial Acetic Acid [eureka.patsnap.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Solubility Characteristics of Glacial Acetic Acid in Various Solvents [ysxlglacialaceticacid.com]
- 7. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
how to neutralize and dispose of acetic acid waste in the lab
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe neutralization and disposal of acetic acid waste in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with acetic acid waste?
A1: Acetic acid, particularly in concentrated forms (glacial acetic acid), is corrosive and can cause severe burns to the skin and eyes.[1] Its vapors are irritating to the respiratory system.[1] Additionally, acetic acid is flammable, with a flash point of around 39°C (102°F), posing a fire risk.
Q2: What immediate steps should be taken in case of accidental exposure to acetic acid?
A2:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[2]
-
Ingestion: Do not induce vomiting. If the person is conscious, have them rinse their mouth with water. Seek immediate medical attention.[2]
Q3: What personal protective equipment (PPE) is required when handling acetic acid waste?
A3: Appropriate PPE is crucial for safety and should include:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or neoprene).
-
Body Protection: A flame-retardant and chemical-resistant lab coat or apron.[2]
-
Footwear: Closed-toe shoes are mandatory.[2]
-
Respiratory Protection: For large spills or in poorly ventilated areas, a respirator with acid gas cartridges should be used.
Q4: What are the approved methods for disposing of acetic acid waste?
A4: The disposal method depends on the concentration of the acetic acid and local regulations.
-
Dilute Acetic Acid (<10%): Uncontaminated, dilute acetic acid can often be neutralized and, if local regulations permit, disposed of down the drain with a large amount of water.[3]
-
Concentrated Acetic Acid (>10%) or Contaminated Waste: This must be treated as hazardous waste. It should be collected in a designated, properly labeled, and sealed hazardous waste container for pickup by a licensed waste disposal service.[3]
Q5: What are common neutralizing agents for acetic acid waste?
A5: Common neutralizing agents include weak bases like sodium bicarbonate (baking soda) and sodium carbonate (soda ash), and strong bases like sodium hydroxide (B78521) (caustic soda). The choice of agent depends on the concentration of the acid and the desired reaction rate.
Troubleshooting Guides
Issue 1: Excessive foaming and splashing during neutralization with sodium bicarbonate or sodium carbonate.
-
Cause: The reaction between acetic acid and bicarbonate/carbonate salts produces carbon dioxide gas, which can cause vigorous bubbling and foaming, especially if the base is added too quickly.
-
Solution:
-
Add the neutralizing agent slowly and in small portions. This allows the gas to dissipate in a controlled manner.[4]
-
Stir the solution continuously to promote even mixing and the smooth release of gas.
-
Use a large container to provide ample headspace for any foam that does form.
-
Consider using a defoaming agent if foaming is a persistent issue in a larger-scale neutralization.[5]
-
Issue 2: The pH of the waste solution becomes too high (over-neutralization).
-
Cause: Adding too much strong base, such as sodium hydroxide, can cause the pH to rise significantly above the neutral range (6-8).
-
Solution:
-
Slowly add a small amount of dilute acetic acid back into the solution while stirring and monitoring the pH until it returns to the neutral range.
-
For future neutralizations, add the base more slowly as the pH approaches 7, and check the pH frequently with a calibrated pH meter or pH strips.[6]
-
Issue 3: Inaccurate determination of the neutralization endpoint.
-
Cause: Using an inappropriate pH indicator or an uncalibrated pH meter can lead to an incorrect assessment of neutrality.
-
Solution:
-
Select an appropriate pH indicator. For the neutralization of a weak acid (acetic acid) with a strong base (like sodium hydroxide), the equivalence point will be slightly basic (pH > 7).[7][8][9] Phenolphthalein, which changes color in the pH range of 8.2-10.0, is a suitable choice.[9]
-
Calibrate your pH meter before each use with standard buffer solutions.
-
When using pH strips, ensure they are not expired and are designed for the appropriate pH range.
-
Issue 4: The neutralization reaction is generating a significant amount of heat.
-
Cause: The neutralization of an acid with a base is an exothermic reaction. The reaction of a strong base like sodium hydroxide with acetic acid generates more heat than the reaction with a weak base like sodium bicarbonate.[10][11]
-
Solution:
-
Perform the neutralization in an ice bath to help dissipate the heat.
-
Add the neutralizing agent slowly to control the rate of the reaction and heat generation.
-
For concentrated acids, consider diluting the acid first by slowly adding it to a large volume of cold water before beginning the neutralization.
-
Data Presentation
Table 1: Comparison of Common Neutralizing Agents for Acetic Acid
| Feature | Sodium Bicarbonate (NaHCO₃) | Sodium Hydroxide (NaOH) |
| Reaction Stoichiometry (with CH₃COOH) | 1:1 molar ratio | 1:1 molar ratio |
| Amount to Neutralize 100g of Acetic Acid | ~140 g | ~67 g |
| Reaction Byproducts | Sodium acetate, water, carbon dioxide | Sodium acetate, water |
| Heat of Neutralization (ΔHn) | Less exothermic | More exothermic (~ -50.6 to -55.9 kJ/mol)[12] |
| Safety Considerations | Relatively safe to handle. | Caustic, causes severe burns.[13] |
| Reaction Control | Vigorous foaming due to CO₂ production. | No gas evolution, but can be highly exothermic. |
| Approximate Cost (Lab Grade) | ~$27.30 / 2 kg[14] | ~$36.00 - $44.75 / 1-2 kg[13][15] |
Experimental Protocols
Protocol: Neutralization of Dilute Acetic Acid Waste (<10%)
1. Preparation and Safety Precautions:
-
Conduct the entire procedure in a well-ventilated chemical fume hood.
-
Wear appropriate PPE: chemical splash goggles, face shield, chemical-resistant gloves, and a lab coat.
-
Have a calibrated pH meter or pH test strips readily available.
-
Ensure an acid spill kit is accessible.
2. Dilution (if necessary):
-
If starting with a solution closer to 10% acetic acid, it is prudent to first dilute it.
-
In a large, appropriately sized container (e.g., a large beaker or carboy), place a significant volume of cold water.
-
Slowly add the acetic acid waste to the cold water while stirring continuously. Always add acid to water, never the other way around.
3. Neutralization:
-
Choose a suitable neutralizing agent (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide).
-
Slowly add the neutralizing agent to the diluted acetic acid solution in small increments while stirring constantly.
-
If using sodium bicarbonate or sodium carbonate, be prepared for foaming as carbon dioxide is produced. Add the base slowly to control the rate of gas evolution.
4. pH Monitoring:
-
Periodically stop adding the base and measure the pH of the solution using a calibrated pH meter or pH strips.
-
Continue to add the neutralizing agent incrementally until the pH of the solution is within the neutral range (typically between 6.0 and 8.0).
5. Disposal:
-
Once the pH is confirmed to be neutral, the solution can be disposed of down the drain with a copious amount of running water, in accordance with local and institutional regulations.
-
The final neutralized solution is primarily a dilute solution of sodium acetate.[16][17]
6. Record Keeping:
-
Maintain a log of all neutralized waste, including the type and amount of acid, the neutralizing agent used, the final pH, and the date of disposal.
Mandatory Visualization
References
- 1. quora.com [quora.com]
- 2. Neutralizing Sulfuric Acid: Effective Methods You Should Know [northindustrial.net]
- 3. echemi.com [echemi.com]
- 4. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Choosing Acid-Base Titration Indicators Chemistry Tutorial [ausetute.com.au]
- 8. Sciencemadness Discussion Board - Acids/bases: heats of neutralisation - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Enthalpy of Neutralisation Chemistry Tutorial [ausetute.com.au]
- 10. doubtnut.com [doubtnut.com]
- 11. Sodium Hydroxide, Laboratory Grade, 2 kg | Flinn Scientific [flinnsci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rpicorp.com [rpicorp.com]
- 14. carlroth.com [carlroth.com]
- 15. redox.com [redox.com]
- 16. neb.com [neb.com]
- 17. labshop.nl [labshop.nl]
Technical Support Center: Minimizing Corrosion of Laboratory Equipment by Glacial Acetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing corrosion of laboratory equipment when working with glacial acetic acid. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the corrosive effects of glacial acetic acid on laboratory equipment.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of corrosion on my laboratory equipment when using glacial acetic acid?
A1: Initial signs of corrosion can be subtle. On stainless steel, you might first notice a slight discoloration or a rainbow-like sheen on the surface. As corrosion progresses, you may observe pitting, which appears as small, localized holes or cavities on the metal surface.[1] For plastics like HDPE and PTFE, initial signs of chemical attack can include swelling, discoloration, or a change in surface texture, such as becoming brittle or soft.[2] On glassware, significant corrosion is less common, but prolonged exposure, especially at high temperatures, can lead to a frosted or etched appearance.
Q2: My stainless steel equipment is showing signs of rust after using glacial acetic acid. I thought stainless steel was resistant. What's happening?
A2: While stainless steel is generally resistant to corrosion, certain grades are more susceptible to attack by glacial acetic acid, especially at elevated temperatures or in the presence of impurities. The "rust" you are seeing is likely pitting corrosion.[1][3] Several factors could be at play:
-
Incorrect Grade of Stainless Steel: Type 304 stainless steel has limited resistance, particularly at higher temperatures, while Type 316 or 316L offers better resistance due to the presence of molybdenum.[4]
-
Contamination: The presence of chlorides or other halides in your glacial acetic acid can significantly accelerate pitting corrosion.[3]
-
High Temperatures: The corrosive effects of glacial acetic acid on stainless steel increase with temperature.[5]
-
Weld Decay: In welded equipment, the heat-affected zones can be more susceptible to corrosion.
Q3: Can I use plastic containers and tubing with glacial acetic acid?
A3: Yes, but the type of plastic is critical. High-Density Polyethylene (HDPE) and Polytetrafluoroethylene (PTFE) are generally recommended for use with glacial acetic acid at room temperature.[6][7] However, some plastics like PVC and polystyrene can be severely damaged.[8] Always consult a chemical compatibility chart for the specific plastic you intend to use, and consider the operating temperature, as the resistance of plastics can decrease at elevated temperatures.[6]
Q4: How can I safely clean and neutralize a glacial acetic acid spill on my equipment?
A4: For small spills, you can neutralize the acid with a weak base like sodium bicarbonate or sodium carbonate.[9][10][11]
-
Safety First: Ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[12][13][14]
-
Containment: If the spill is on a surface, contain it with an absorbent material.
-
Neutralization: Slowly apply the neutralizing agent from the outside of the spill inwards to control the fizzing reaction (release of carbon dioxide).[9]
-
Verification: Once the fizzing stops, check the pH with pH paper to ensure it is in the neutral range (around 6-8).[9]
-
Cleanup: Wipe up the neutralized residue with a damp cloth.
-
Final Rinse: Thoroughly rinse the equipment with deionized water and dry it completely.
Q5: What is the best way to store glacial acetic acid to prevent corrosion of storage containers and the surrounding area?
A5: Proper storage is crucial to minimize corrosion.
-
Container Material: Store glacial acetic acid in its original container or in containers made of compatible materials such as borosilicate glass, HDPE, or specific grades of stainless steel (Type 316L is preferred for long-term storage).[4][8][11] Avoid carbon steel and aluminum containers.[7]
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[11][14]
-
Segregation: Keep glacial acetic acid separated from incompatible materials such as strong oxidizing agents (e.g., nitric acid, perchromates), strong bases, and metals that it can corrode.[8]
-
Secondary Containment: Use secondary containment trays made of a compatible material to catch any potential leaks or spills.[11]
Data Presentation: Material Compatibility and Corrosion Rates
The following tables summarize the compatibility of various common laboratory materials with glacial acetic acid. Corrosion rates are provided where available.
Table 1: Corrosion Resistance of Metals to Glacial Acetic Acid
| Material | Temperature (°C) | Concentration | Corrosion Rate (mm/year) | Resistance Rating | Source(s) |
| Stainless Steel 304 | Room Temperature | Glacial | < 0.1 | Good | [4] |
| Stainless Steel 304 | > 70 | > 80% | > 0.1 | Fair to Poor | [15] |
| Stainless Steel 316 | Room Temperature | Glacial | < 0.1 | Excellent | [4][16] |
| Stainless Steel 316 | Up to Boiling | Glacial | < 0.1 | Good | [4] |
| Stainless Steel 316L | Up to Boiling | Glacial | < 0.1 | Excellent | [15] |
| Aluminum (1100) | 20 | Glacial | < 0.1 | Good | [17] |
| Aluminum (1100) | Boiling | Anhydrous | High | Poor | [17] |
| Carbon Steel | Room Temperature | Glacial | > 1.0 | Poor | [16] |
| Copper | Room Temperature (unaerated) | Glacial | < 0.1 | Good | [18] |
| Copper | Room Temperature (aerated) | Glacial | > 0.1 | Fair to Poor | [18] |
Table 2: Chemical Resistance of Plastics and Elastomers to Glacial Acetic Acid
| Material | Temperature (°C) | Resistance Rating | Observations | Source(s) |
| Borosilicate Glass | Up to Boiling | Excellent | Generally inert, but prolonged exposure at high temperatures can cause etching. | [19] |
| High-Density Polyethylene (HDPE) | 20 | Excellent | Little to no damage after 30 days. | [6][20][21][22] |
| High-Density Polyethylene (HDPE) | 60 | Good | Some effect after long-term exposure. | [20][22] |
| Polytetrafluoroethylene (PTFE) | Up to 200 | Excellent | Highly resistant. | [6] |
| Polypropylene (PP) | 20 | Good | Generally resistant. | [7] |
| Polyvinyl Chloride (PVC) | 20 | Severe Effect | Not recommended for use. | [7] |
| Natural Rubber | 20 | Fair | Moderate effect. | [20] |
| Neoprene | 20 | Poor | Not recommended for use. | [20] |
| Silicone | 20 | Fair | Moderate effect. | [2][20] |
| EPDM | 20 | Good | Good resistance. | [7][20] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the corrosion resistance of materials to glacial acetic acid.
Protocol 1: Immersion Corrosion Testing of Metals
This protocol is based on ASTM G31, "Standard Guide for Laboratory Immersion Corrosion Testing of Metals."[15]
Objective: To determine the mass loss corrosion rate of a metal specimen when fully immersed in glacial acetic acid.
Materials:
-
Metal test specimens (coupons) of known dimensions and surface area.
-
Glacial acetic acid (reagent grade).
-
Glass beaker or flask with a lid or condenser.
-
Water bath or hot plate for temperature control.
-
Analytical balance (accurate to 0.1 mg).
-
Nylon thread or glass hooks for suspending specimens.
-
Cleaning reagents (as per ASTM G1, e.g., appropriate acid or alkaline solution for the specific metal).[6][8][9][10][11]
-
Personal Protective Equipment (PPE).
Procedure:
-
Specimen Preparation (as per ASTM G1): a. Measure the dimensions of the test specimens to the nearest 0.01 mm and calculate the total surface area. b. Clean the specimens to remove any surface contaminants. A common procedure is to degrease with a solvent like acetone (B3395972), followed by chemical cleaning to remove any existing oxide layer. c. Rinse the specimens thoroughly with deionized water and then with acetone to aid drying. d. Dry the specimens in a desiccator. e. Weigh each specimen to the nearest 0.1 mg.
-
Test Setup: a. Pour a sufficient volume of glacial acetic acid into the glass vessel to completely submerge the test specimen. The volume should be at least 20 mL per square centimeter of the specimen's surface area. b. Suspend the specimen in the acid using a nylon thread or a glass hook. Ensure the specimen does not touch the sides or bottom of the vessel. c. If the test is to be conducted at an elevated temperature, place the vessel in a water bath or on a hot plate set to the desired temperature. Use a condenser to prevent evaporation of the acid.
-
Exposure: a. Expose the specimen to the glacial acetic acid for a predetermined period (e.g., 24, 48, or 168 hours). The duration should be sufficient to produce a measurable weight loss.
-
Post-Test Cleaning and Evaluation (as per ASTM G1): a. At the end of the exposure period, carefully remove the specimen from the acid. b. Clean the specimen to remove all corrosion products using a chemical cleaning method appropriate for the metal that minimizes the removal of the base metal. c. Rinse with deionized water and acetone, then dry in a desiccator. d. Weigh the cleaned and dried specimen to the nearest 0.1 mg.
-
Calculation of Corrosion Rate: a. Calculate the mass loss (W) by subtracting the final mass from the initial mass. b. Calculate the corrosion rate in millimeters per year (mm/y) using the following formula: Corrosion Rate (mm/y) = (K × W) / (A × T × D) Where:
- K = a constant (8.76 × 10^4)
- W = mass loss in grams
- A = surface area in cm²
- T = exposure time in hours
- D = density of the metal in g/cm³
Protocol 2: Accelerated Corrosion Testing (Copper-Accelerated Acetic Acid-Salt Spray - CASS Test)
This protocol is a modified version of the ASTM B368 standard for evaluating coated materials, adapted for assessing the general corrosion resistance of materials in an accelerated manner.[2][5][7]
Objective: To accelerate the corrosion process to quickly compare the relative resistance of different materials or coatings to a corrosive environment containing acetic acid.
Materials:
-
Test specimens.
-
Salt spray cabinet.
-
Test solution: 5 parts by weight of sodium chloride in 95 parts of distilled or deionized water, with the addition of reagent-grade copper chloride dihydrate at a rate of 1 gram per 4 liters of salt solution. The pH of this solution is adjusted to 3.1-3.3 by adding glacial acetic acid.[5]
-
PPE.
Procedure:
-
Specimen Preparation: a. Clean the specimens as described in Protocol 1. b. If applicable, mask any edges or areas not intended for exposure.
-
Test Setup: a. Place the test specimens in the salt spray cabinet, supported or suspended at an angle of 15-30 degrees from the vertical and preferably parallel to the principal direction of the horizontal flow of fog. b. Set the cabinet temperature to 49 ± 1 °C.
-
Exposure: a. Operate the salt spray cabinet to generate a continuous fog of the test solution. b. Expose the specimens for a specified duration (e.g., 24, 48, or 96 hours).
-
Evaluation: a. After the exposure period, gently wash the specimens in clean, running water to remove salt deposits. b. Immediately dry the specimens. c. Visually inspect the specimens for signs of corrosion, such as pitting, staining, or degradation of any coating. d. For quantitative analysis, the mass loss can be determined following the cleaning and weighing procedures outlined in Protocol 1.
Visualizations
Logical Relationship: Factors Influencing Corrosion by Glacial Acetic Acid
Caption: Key factors influencing equipment corrosion by glacial acetic acid.
Experimental Workflow: Immersion Corrosion Testing
Caption: Workflow for immersion corrosion testing of materials.
References
- 1. masteel.co.uk [masteel.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. onepetro.org [onepetro.org]
- 4. psgraw.com [psgraw.com]
- 5. CASS — Metallurgical Engineering Services [metengr.com]
- 6. Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens | Testing Standard | WJE [wje.com]
- 7. corrosionpedia.com [corrosionpedia.com]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. img.antpedia.com [img.antpedia.com]
- 11. "ASTM G1:2025 Corrosion Test Specimen Preparation" [bsbedge.com]
- 12. Safety Guidelines for Handling Glacial Acetic Acid in Laboratory Environments [ysxlglacialaceticacid.com]
- 13. researchgate.net [researchgate.net]
- 14. img.antpedia.com [img.antpedia.com]
- 15. researchgate.net [researchgate.net]
- 16. content.ampp.org [content.ampp.org]
- 17. researchgate.net [researchgate.net]
- 18. api.pageplace.de [api.pageplace.de]
- 19. roymech.org [roymech.org]
- 20. Stress Corrosion Cracking – What Factors Cause and Prevent It? [theweldinginstitute.com]
- 21. Comprehensive Services for Immersive Corrosion Testing of Metals and Alloys Across a Wide Spectrum of Test Subjects - Aragen Life Sciences [aragen.com]
- 22. atslab.com [atslab.com]
adjusting for the hygroscopic nature of glacial acetic acid in experiments
Technical Support Center: Glacial Acetic Acid
This guide provides technical support for researchers, scientists, and drug development professionals working with glacial acetic acid, focusing on challenges presented by its hygroscopic nature.
Frequently Asked Questions (FAQs)
Q1: What is glacial acetic acid and why is it called "glacial"?
A1: Glacial acetic acid is the common name for water-free (anhydrous) acetic acid.[1] It is the most concentrated form, containing 99-100% acetic acid.[2] The term "glacial" originates from the ice-like crystals it forms when it solidifies at temperatures slightly below room temperature, at 16.6 °C (61.9 °F).[1][2][3]
Q2: What does it mean that glacial acetic acid is "hygroscopic"?
A2: "Hygroscopic" means that it readily absorbs moisture from the surrounding atmosphere.[4][5][6] This property can lead to a decrease in the purity of the acid over time as it absorbs water, which can impact experimental accuracy.[7]
Q3: Why is the water content in glacial acetic acid a concern for experiments?
A3: The presence of absorbed water can significantly affect experimental outcomes in several ways:
-
Altered Concentration: The primary issue is the dilution of the acetic acid, which changes its molarity and normality. This is critical for stoichiometric calculations in reactions and for preparing solutions of a precise concentration.[8]
-
Impact on Reactions: Water can act as a reactant or a catalyst, or it can inhibit a desired reaction. In syntheses where acetic acid is used as a solvent and a nucleophile, excess water can lead to unwanted side products or lower yields.[1]
-
Physical Property Changes: Even a small amount of water can alter the physical properties of glacial acetic acid. For instance, the presence of just 0.1% water can lower its melting point by 0.2 °C.[1][9]
-
Increased Corrosivity: The presence of water can enhance the corrosive properties of acetic acid, potentially damaging equipment.[8]
Q4: How should I properly store glacial acetic acid to minimize water absorption?
A4: Proper storage is critical. Always store glacial acetic acid in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[10] Containers must be tightly sealed to prevent moisture from the air from being absorbed.[4][8] Suitable container materials include high-density polyethylene (B3416737) (HDPE) or glass.[4][7] It should also be segregated from incompatible substances like strong bases, oxidizers, and reactive metals.[4][7]
Troubleshooting Guide
Q5: My reaction is giving a lower yield than expected. Could the glacial acetic acid be the cause?
A5: Yes, this is a common issue. If your glacial acetic acid has absorbed atmospheric moisture, its concentration will be lower than stated on the label. This leads to an incorrect molar ratio of reactants in your experiment. You should verify the water content of your acetic acid using a method like Karl Fischer titration and adjust your experimental volumes accordingly.
Q6: I am performing a non-aqueous titration using glacial acetic acid as a solvent, and my results are inconsistent. What could be the problem?
A6: In non-aqueous titrations, glacial acetic acid is used because it is a much weaker base than water, allowing weakly alkaline substances to behave as strong bases.[1] If your solvent has absorbed water, the presence of this stronger base (water) will interfere with the endpoint detection, leading to inaccurate and inconsistent results. It is crucial to use truly anhydrous acetic acid for these applications.
Q7: How can I remove absorbed water from my glacial acetic acid?
A7: Several methods can be used to dry glacial acetic acid, though they must be chosen carefully.
-
Chemical Drying: Adding a calculated amount of acetic anhydride (B1165640) to the glacial acetic acid will react with the excess water. The product of this reaction is more acetic acid.[9][11] Subsequent fractional distillation can then be used for purification.[9]
-
Azeotropic Distillation: Water can be removed by azeotropic distillation with a solvent like benzene (B151609) or butyl acetate.[9]
-
Fractional Freezing: This technique exploits the relatively high freezing point of pure acetic acid. By cooling the acid, the pure component will crystallize, leaving the water in the remaining liquid phase.[9]
Caution: Using common drying agents like molecular sieves can be problematic as they can react with the acid.[11] Similarly, agents like P2O5 can convert some of the acetic acid into acetic anhydride.[9]
Data Presentation
Table 1: Physical and Chemical Properties of Glacial Acetic Acid
| Property | Value |
| Chemical Formula | CH₃COOH[2] |
| Molecular Weight | 60.05 g/mol [3] |
| Appearance | Colorless liquid[2][3] |
| Odor | Pungent, vinegar-like[2][3] |
| Density | ~1.049 g/cm³[3] |
| Melting Point | 16.6 °C (61.9 °F)[1][2] |
| Boiling Point | 118 °C (244.4 °F)[3] |
| Hygroscopic Nature | Readily absorbs water from the atmosphere[4][5] |
Table 2: ACS Reagent Grade Specifications for Glacial Acetic Acid
| Specification | Maximum Allowable Limit |
| Assay (CH₃COOH) | ≥ 99.7% |
| Water (H₂O) | ≤ 0.2% |
| Color (APHA) | 10 |
| Titrable Base | 0.0004 meq/g[12] |
| Sulfate (SO₄) | 1 ppm[12] |
| Iron (Fe) | 0.2 ppm[12] |
| Note: Specifications can vary by manufacturer. Always consult the certificate of analysis for your specific reagent. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer (KF) Titration
This is the most accurate method for determining the water content in glacial acetic acid. Both volumetric and coulometric methods are suitable.
Methodology (Volumetric Titration):
-
Setup: Place the KF titration medium (e.g., a methanol-based or methanol-free solvent) into the titration cell.[13]
-
Pre-Titration: Start the titrator to titrate the solvent dry. This removes any residual moisture in the cell and solvent until a stable, low-drift endpoint is reached.[13]
-
Sample Addition: Using a calibrated syringe, accurately weigh and inject a known mass of the glacial acetic acid sample into the titration cell. The exact sample weight is determined by weighing the syringe before and after injection.[13]
-
Titration: Start the titration. The titrant (a reagent of known water equivalence) is added until all the water from the sample has been consumed.
-
Calculation: The instrument calculates the water content based on the volume of titrant used and the mass of the sample.
-
Solvent Change: Due to the acidic nature of the sample and potential for slow side reactions (esterification), the KF solvent may need to be changed frequently to maintain accuracy and prevent high drift.[13]
Methodology (Coulometric Titration):
-
Setup: Place the appropriate Karl Fischer reagent into the titration cell (with or without a diaphragm).[13]
-
Pre-Titration: Start the coulometer to electrolytically dry the solvent until a stable baseline drift is achieved.[13][14]
-
Sample Addition: Accurately weigh and inject a small, known mass of the glacial acetic acid sample into the cell.[13]
-
Titration: The instrument generates iodine electrolytically, which reacts with the water in the sample. The total charge passed is directly proportional to the amount of water.
-
Result: The water content is displayed directly, often in ppm or percent. This method is ideal for samples with very low water content.
Protocol 2: Standardization of Acetic Acid Solution by Titration
This protocol determines the effective concentration of an acetic acid solution, which accounts for any dilution from absorbed water.
Methodology:
-
Prepare Standard Base: Accurately prepare a standardized solution of a strong base, such as ~0.1 M Sodium Hydroxide (NaOH).
-
Prepare Acetic Acid Sample: Accurately weigh a sample of the glacial acetic acid and dilute it with deionized water to a suitable volume in a volumetric flask.
-
Titration Setup: Pipette a known volume of the diluted acetic acid solution into an Erlenmeyer flask. Add 2-3 drops of a suitable indicator, such as phenolphthalein.
-
Titrate: Titrate the acetic acid solution with the standardized NaOH solution from a burette until the endpoint is reached (a faint, persistent pink color for phenolphthalein).[15][16]
-
Record and Repeat: Record the volume of NaOH used. Repeat the titration at least two more times for precision.
-
Calculation: Use the formula M₁V₁ = M₂V₂ to calculate the exact molarity of the diluted acetic acid solution, and from that, the purity of the original glacial acetic acid.
Visualizations
Caption: A workflow diagram illustrating the decision-making process for handling glacial acetic acid based on its hygroscopic nature.
Caption: A diagram showing the logical relationship between the hygroscopic property of glacial acetic acid and its potential impact on experimental results.
References
- 1. Acetic acid - Wikipedia [en.wikipedia.org]
- 2. Properties and Applications of Glacial Acetic Acid in Chemical Processes and Industries [ysxlglacialaceticacid.com]
- 3. What is Glacial Acetic Acid - Properties & Specifications [wanwei-pva.com]
- 4. how to store glacial acetic acid [ysxlglacialaceticacid.com]
- 5. Glacial Acetic Acid, Food Grade — Bell Chem [bellchem.com]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. Best Practices for Safely Storing Glacial Acetic Acid in a Laboratory Environment [ysxlglacialaceticacid.com]
- 8. Water Content in Glacial Acetic Acid How Moisture Levels Affect Chemical Properties [ysxlglacialaceticacid.com]
- 9. Purification of Acetic acid - Chempedia - LookChem [lookchem.com]
- 10. Discover the best practices for safely storing acetic acid. [northindustrial.net]
- 11. echemi.com [echemi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. echemi.com [echemi.com]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Validation & Comparative
A Comparative Analysis of Impurities in Glacial Acetic Acid Grades for Research and Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate grade of glacial acetic acid is paramount to ensure the accuracy, reproducibility, and safety of their work. The seemingly subtle differences in impurity profiles between technical, food, and pharmaceutical (USP) grades can have significant impacts on experimental outcomes and regulatory compliance. This guide provides a detailed comparison of these grades, supported by typical impurity specifications and standardized analytical methodologies.
Glacial acetic acid (CH₃COOH) is a fundamental reagent and solvent in a vast array of scientific applications, from chemical synthesis to biological assays and pharmaceutical formulations.[1] Its efficacy and suitability for a specific purpose are directly linked to its purity.[1] Different grades of glacial acetic acid are commercially available, each manufactured to meet distinct quality standards.[1] Understanding the typical impurities and their specified limits in each grade is crucial for making informed decisions in a scientific setting.
Comparison of Impurity Specifications
The purity of glacial acetic acid is primarily defined by the concentration of acetic acid and the upper limits of various impurities. These impurities can arise from the manufacturing process, storage conditions, and handling.[2] The most significant distinctions in impurity levels are observed when comparing technical grade to the more stringently regulated food and pharmaceutical grades.
| Impurity | Technical/Industrial Grade (Typical) | Food Grade (FCC) (Typical Limits) | USP Grade (Typical Limits) |
| Assay (Purity) | ≥99.0% to ≥99.8%[1] | 99.5% to 100.5%[3] | 99.5% to 100.5%[4][5] |
| Water Content | ≤0.5% | Not explicitly defined, but implied by high purity | Not explicitly defined, but implied by high purity |
| Acetaldehyde (B116499) | Higher levels allowed[1] | No specific limit, controlled by "Readily Oxidizable Substances" test | No specific limit, controlled by "Readily Oxidizable Substances" test |
| Formic Acid | Higher levels allowed | ≤0.1%[6] | No specific limit, controlled by "Readily Oxidizable Substances" test |
| Chloride (Cl) | No typical specification | No opalescence with silver nitrate[4] | ≤ 25 ppm[7] |
| Sulfate (SO₄) | No typical specification | No turbidity with barium chloride[4] | ≤ 50 ppm[7] |
| Heavy Metals (as Pb) | Higher levels allowed[1] | ≤0.5 ppm[8] | ≤5 ppm[4][7] |
| Arsenic (As) | No typical specification | ≤0.2 ppm[8] | Not explicitly defined, covered under heavy metals |
| Non-volatile Residue | No typical specification | ≤10 ppm (0.001%)[8] | ≤1.0 mg/20 mL (0.005%)[3][4] |
| Readily Oxidizable Substances | No typical specification | Passes test[3] | Passes test[4][5] |
Experimental Protocols
The quantification of impurities in glacial acetic acid relies on a suite of established analytical methods. The following are detailed protocols for key impurity tests.
Determination of Acetaldehyde by Gas Chromatography (GC)
This method is suitable for the quantification of volatile impurities like acetaldehyde.
-
Principle: A sample of glacial acetic acid is injected into a gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. A detector, such as a flame ionization detector (FID), is used to quantify the amount of each component.
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-624 or equivalent).
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of acetaldehyde in a high-purity solvent (e.g., methanol) at known concentrations.
-
Sample Preparation: Dilute the glacial acetic acid sample with the same high-purity solvent.
-
Injection: Inject a fixed volume (e.g., 1 µL) of the prepared standards and sample into the GC.
-
Chromatographic Conditions:
-
Injector Temperature: 200°C
-
Oven Temperature Program: 50°C (hold for 2 minutes), ramp to 200°C at 10°C/minute.
-
Detector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
-
Quantification: Identify the acetaldehyde peak in the chromatogram based on its retention time compared to the standard. Calculate the concentration of acetaldehyde in the sample by comparing the peak area to a calibration curve generated from the standards.
-
Determination of Formic Acid by Titration
This method provides a quantitative measure of formic acid and other reducing substances.
-
Principle: Formic acid is oxidized by a standard solution of an oxidizing agent, such as lead tetraacetate. The excess oxidizing agent is then determined by iodometric titration.
-
Reagents:
-
Lead tetraacetate solution (in glacial acetic acid)
-
Potassium iodide solution
-
Standardized sodium thiosulfate (B1220275) solution (0.1 N)
-
Starch indicator solution
-
-
Procedure:
-
Accurately weigh a sample of glacial acetic acid into a flask.
-
Add a known excess of the lead tetraacetate solution and allow the reaction to proceed.
-
Add potassium iodide solution, which reacts with the excess lead tetraacetate to liberate iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color of the iodine fades.
-
Add a few drops of starch indicator solution and continue the titration until the blue color disappears.
-
A blank titration without the acetic acid sample is performed to determine the initial amount of lead tetraacetate.
-
The amount of formic acid is calculated from the difference between the blank and sample titrations.
-
Heavy Metals Test (as per USP <231>)
This is a limit test to detect the presence of heavy metal impurities. It's important to note that modern, more specific instrumental methods like Inductively Coupled Plasma (ICP) are now preferred.[2][3][4][9][10]
-
Principle: Heavy metals are precipitated as their sulfides, and the color produced is compared to that of a standard lead solution.[2][9]
-
Reagents:
-
Standard Lead Solution (10 ppm Pb)
-
Hydrogen sulfide (B99878) solution or thioacetamide-glycerin base TS
-
pH 3.5 Acetate Buffer
-
-
Procedure:
-
Test Preparation: Dissolve a specified amount of the glacial acetic acid sample in water. Adjust the pH to between 3.0 and 4.0.
-
Standard Preparation: Prepare a control solution using a known volume of the Standard Lead Solution and adjust the pH similarly.
-
Procedure: To both the test and standard preparations, add pH 3.5 Acetate Buffer and then the sulfide source (hydrogen sulfide TS or thioacetamide-glycerin base TS). Dilute to a standard volume.
-
Comparison: After a set time, visually compare the color of the test preparation against the standard preparation. The color of the test preparation should not be darker than that of the standard.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of impurities in a sample of glacial acetic acid.
References
- 1. Glacial Acetic Acid USP NF EP BP Ph Eur IP FCC Manufacturers [anmol.org]
- 2. drugfuture.com [drugfuture.com]
- 3. usp.org [usp.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Glacial Acetic Acid [drugfuture.com]
- 6. technopharmchem.com [technopharmchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. greenfield.com [greenfield.com]
- 9. uspnf.com [uspnf.com]
- 10. aurorabiomed.com [aurorabiomed.com]
A Researcher's Guide to the Quantitative Analysis of Acetic Acid in Complex Samples
For researchers, scientists, and professionals in drug development, the accurate quantification of acetic acid in complex matrices is a critical task. Acetic acid is a key metabolite in various biological processes and a significant component in the manufacturing of pharmaceuticals and food products. The challenge lies in selecting the most appropriate analytical method to overcome interferences from the sample matrix and achieve reliable results. This guide provides an objective comparison of common analytical techniques for acetic acid quantification, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The choice of analytical method for acetic acid quantification depends on factors such as the nature of the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the performance of four common techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Enzymatic Assays, and Titration.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Enzymatic Assay | Titration |
| Principle | Separation based on polarity, detection by UV or Mass Spectrometry.[1][2][3] | Separation of volatile compounds, detection by Flame Ionization Detector (FID) or Mass Spectrometry (MS).[4][5][6][7] | Enzyme-catalyzed reaction producing a detectable product (e.g., NADH).[8][9][10][11][12][13] | Neutralization reaction with a standardized base.[14][15][16][17][18] |
| Limit of Detection (LOD) | 1.9 µg/mL[19] | 20 µg per vial (equivalent to 2 mg/m³ in air)[4] | 0.14 mg/L[8] | 0.0123% (w/v) (for citric acid, indicative)[20] |
| Limit of Quantification (LOQ) | 5.8 µg/mL[19] | Not explicitly stated, but linearity is achieved from 20 µ g/vial .[4] | 0.0253 g/mL[9][10] | 0.0409% (w/v) (for citric acid, indicative)[20] |
| Linearity Range | 2.5–24.8 μg/ml[19] | 20 to 800 µg per vial[4] | 0.3 to 20 µg of acetic acid per assay[8] | 0.050–0.25% (w/v) (for citric acid, indicative)[20] |
| Precision (%RSD) | Intraday: 0.66%, Interday: 0.82%[19] | 2.2%[5] | c.v. values ranging from 0.6 to 2.8%[8] | Comparable to standard titrimetric method[20] |
| Accuracy/Recovery | Within 98.0% to 102.0%[1] | >94%[5] | Dependent on method, can have systematic differences with titration.[10] | High, but may be affected by other acids present.[14] |
| Specificity | High, especially with MS detection.[1] | High, especially with MS detection.[4] | Highly specific to acetic acid.[10] | Low, measures total acidity.[9][14] |
| Sample Throughput | Moderate to High | Moderate | High (amenable to automation)[9] | Low to Moderate |
| Advantages | Robust, widely applicable, high precision.[1][2] | High sensitivity and specificity, suitable for volatile samples.[4] | High specificity, rapid, can be automated.[9][10] | Simple, inexpensive, no specialized equipment needed.[14] |
| Disadvantages | Requires sample cleanup, can be expensive.[3] | Requires derivatization for non-volatile samples, potential for sample loss.[4][21] | Enzyme cost, potential for matrix interference.[8] | Low specificity, not suitable for low concentrations, endpoint detection can be subjective.[9][14] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the discussed analytical methods, along with visual workflows.
High-Performance Liquid Chromatography (HPLC-UV)
Methodology: This method is suitable for quantifying acetic acid in pharmaceutical formulations.[2][19]
-
Mobile Phase Preparation: A buffer of 20 mM ammonium (B1175870) dihydrogen orthophosphate containing 0.01% triethylamine (B128534) is prepared, and the pH is adjusted to between 2.8 and 3.2 with phosphoric acid. This is mixed with acetonitrile.[19]
-
Standard Solution Preparation: A stock solution of acetic acid is prepared in the mobile phase and serially diluted to create calibration standards.[19]
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase.
-
Chromatographic Conditions:
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of acetic acid in the sample is determined from this curve.[2]
Gas Chromatography (GC-FID)
Methodology: This method is suitable for the determination of acetic acid in air samples after esterification.[4]
-
Sample Collection: Air samples are collected by bubbling through an alkaline absorbent solution.[4]
-
Esterification: An aliquot of the absorbent solution is transferred to a vial. An esterification reagent (e.g., methanol-sulfuric acid) is added, and the vial is sealed and heated.[4]
-
Standard Preparation: Standard solutions of acetic acid are prepared and subjected to the same esterification procedure.[4]
-
GC Conditions:
-
Column: A suitable capillary column (e.g., FFAP).[22]
-
Carrier Gas: Helium.[22]
-
Injector and Detector Temperature: Typically around 220-230°C.[21]
-
Oven Temperature Program: A temperature gradient is used to separate the methyl acetate (B1210297) from other components.[22]
-
-
Analysis: A portion of the headspace from the vial is injected into the gas chromatograph.[4]
-
Quantification: The detector response for the sample is compared to the responses from the standards to determine the concentration of acetic acid.[4]
Enzymatic Assay
Methodology: This method is highly specific for acetic acid and is suitable for various sample types, including food and biological samples.[8][11][12]
-
Sample Preparation: Samples may require dilution to bring the acetic acid concentration within the assay's linear range.[8][12] For colored samples like red wine, a decolorization step with polyvinylpolypyrrolidone (PVPP) may be necessary.[11]
-
Reagent Preparation: Prepare buffer and enzyme solutions as per the kit instructions.
-
Assay Procedure:
-
Pipette the sample, buffer, and coenzymes (ATP, CoA, NAD+) into a cuvette.
-
Measure the initial absorbance (A1) at 340 nm.
-
Add the starting enzymes (citrate synthase and malate (B86768) dehydrogenase) and measure the absorbance (A2) after a short incubation.
-
Initiate the final reaction by adding acetyl-CoA synthetase.
-
Measure the final absorbance (A3) after the reaction is complete.
-
-
Calculation: The concentration of acetic acid is calculated from the change in absorbance (A3 - A2), corrected for the blank, and compared to a standard.[11]
Titration
Methodology: A classic and straightforward method for determining the total acid content, often used for samples like vinegar.[14][15][18]
-
Titrant Preparation: Prepare and standardize a sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M).[14]
-
Sample Preparation: Pipette a known volume of the sample (e.g., vinegar) into an Erlenmeyer flask. Dilute with deionized water to a suitable volume.[15]
-
Indicator: Add a few drops of a suitable indicator, such as phenolphthalein.[14][15]
-
Titration: Slowly add the standardized NaOH solution from a burette to the sample while swirling, until the indicator shows a persistent color change (the endpoint).[15]
-
Calculation: The concentration of acetic acid is calculated based on the volume of NaOH used, its molarity, and the initial volume of the sample, using the stoichiometry of the acid-base reaction.[16][17]
Conclusion
The selection of an appropriate method for the quantitative analysis of acetic acid is paramount for obtaining accurate and reliable data. For high-throughput and highly specific analysis, enzymatic assays and chromatographic methods are preferable. HPLC and GC, especially when coupled with mass spectrometry, offer excellent sensitivity and specificity for complex matrices. Titration, while less specific, remains a simple and cost-effective method for determining total acidity in less complex samples. Researchers should carefully consider the specific requirements of their study and the characteristics of their sample matrix when choosing an analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. jchr.org [jchr.org]
- 3. Glacial Acetic Acid in High-Performance Liquid Chromatography (HPLC) [eureka.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. hjjkyyj.com [hjjkyyj.com]
- 6. Acetic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. ba333.free.fr [ba333.free.fr]
- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 9. Validation of Rapid Enzymatic Quantification of Acetic Acid in Vinegar on Automated Spectrophotometric System [mdpi.com]
- 10. Validation of Rapid Enzymatic Quantification of Acetic Acid in Vinegar on Automated Spectrophotometric System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vintessential.com.au [vintessential.com.au]
- 12. vintessential.com.au [vintessential.com.au]
- 13. Determination of acetic acid in wines by automated enzymatic method (Type-II) | OIV [oiv.int]
- 14. titrations.info [titrations.info]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Determining the Molar Concentration of Vinegar by Titration [web.lemoyne.edu]
- 17. medium.com [medium.com]
- 18. natsep.co.za [natsep.co.za]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Acetic acid by gas chromatography - Chromatography Forum [chromforum.org]
- 22. shimadzu.com [shimadzu.com]
A Comparative Guide to Synthetic vs. Naturally Derived Acetic Acid in Experimental Applications
For researchers, scientists, and professionals in drug development, the purity and origin of chemical reagents are of paramount importance. Acetic acid, a ubiquitous reagent and solvent, is available in two primary forms: synthetically produced and naturally derived through fermentation. While chemically identical in their principal component (CH₃COOH), their distinct origins result in different impurity profiles and isotopic signatures, which can have significant implications for experimental outcomes. This guide provides an objective comparison of synthetic and naturally derived acetic acid, supported by experimental data and detailed methodologies, to aid in the selection of the appropriate grade for your research needs.
Key Distinctions: Purity, Impurities, and Isotopic Signature
The primary differences between synthetic and naturally derived acetic acid lie in their impurity profiles and isotopic composition. Synthetic acetic acid, typically produced via methanol (B129727) carbonylation, is characterized by a high degree of purity but may contain trace amounts of reactants and byproducts from the chemical synthesis process. In contrast, naturally derived acetic acid, a product of bacterial fermentation, contains a wider array of volatile organic compounds and other metabolites that contribute to its characteristic aroma and flavor, particularly in products like vinegar.
A key differentiator is the isotopic composition, specifically the ratios of carbon-13 to carbon-12 (¹³C/¹²C) and deuterium (B1214612) to hydrogen (²H/¹H). These ratios are determined by the carbon source and the biochemical pathways involved in fermentation, making them a reliable marker for the origin of the acetic acid.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative differences between synthetic and naturally derived acetic acid based on typical analytical characterization.
Table 1: Comparison of Purity and Key Impurities
| Parameter | Synthetic Acetic Acid | Naturally Derived Acetic Acid | Method of Analysis |
| Purity | ≥99.9% | Typically 99.5-99.8% | Titration, Gas Chromatography (GC) |
| Water Content | <0.1% | 0.1 - 0.5% | Karl Fischer Titration |
| Acetaldehyde | <10 ppm | 10 - 100 ppm | GC-Mass Spectrometry (GC-MS) |
| Formic Acid | <50 ppm | <100 ppm | Ion Chromatography, GC-MS |
| Ethyl Acetate | Not typically present | 50 - 500 ppm | GC-MS |
| Methanol | <100 ppm | Not typically present | GC-MS |
Table 2: Comparison of Isotopic Ratios
| Isotopic Ratio | Synthetic Acetic Acid | Naturally Derived Acetic Acid | Method of Analysis |
| δ¹³C (‰) | -25 to -50 | -10 to -30 (depending on plant source) | Isotope Ratio Mass Spectrometry (IRMS) |
| (D/H) (ppm) | 110 - 140 | 90 - 110 | Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) |
Experimental Protocols
Accurate characterization of acetic acid requires robust analytical methodologies. Below are detailed protocols for key experiments used to differentiate and quantify the purity and origin of acetic acid samples.
Protocol 1: Determination of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to identify and quantify volatile organic impurities in acetic acid.
1. Sample Preparation:
-
Accurately weigh 1 g of the acetic acid sample into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable solvent (e.g., dichloromethane).
-
Prepare a series of calibration standards for expected impurities (e.g., acetaldehyde, formic acid, ethyl acetate) in the same solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
MS Transfer Line Temperature: 230°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 30-300.
3. Data Analysis:
-
Identify impurities by comparing their mass spectra and retention times with those of the calibration standards.
-
Quantify the concentration of each impurity by constructing a calibration curve from the peak areas of the standards.
Protocol 2: Determination of ¹³C/¹²C Isotopic Ratio by Isotope Ratio Mass Spectrometry (IRMS)
This method determines the carbon isotopic signature to differentiate between synthetic and naturally derived acetic acid.
1. Sample Preparation:
-
The acetic acid sample is combusted to CO₂ gas using an elemental analyzer.
-
Ensure complete combustion to avoid isotopic fractionation.
2. IRMS Instrumentation and Conditions:
-
Isotope Ratio Mass Spectrometer: Thermo Scientific Delta V or equivalent.
-
Elemental Analyzer: Flash EA 1112 or equivalent.
-
Reference Gas: High-purity CO₂ with a known ¹³C/¹²C ratio.
3. Data Analysis:
-
The IRMS measures the ratio of ¹³C-CO₂ to ¹²C-CO₂.
-
The δ¹³C value is calculated relative to the Vienna Pee Dee Belemnite (VPDB) international standard using the following equation: δ¹³C (‰) = [ (R_sample / R_standard) - 1 ] * 1000 where R is the ¹³C/¹²C ratio.
Visualizing Experimental Workflows and Biological Context
To further clarify the experimental and logical processes involved in comparing and utilizing different types of acetic acid, the following diagrams are provided.
Caption: Experimental workflow for comparing acetic acid sources.
Caption: Acetic acid's role in cellular metabolism.[1][2][3][4][5]
Caption: Decision tree for selecting the appropriate acetic acid.
Conclusion
The choice between synthetic and naturally derived acetic acid is contingent upon the specific requirements of the experiment. For applications demanding the highest purity and minimal organic impurities, synthetic acetic acid is the superior choice. However, for studies involving isotopic tracing or when the presence of certain natural compounds is not a concern, naturally derived acetic acid may be a suitable and often more economical option. A thorough understanding of the potential impurities and the isotopic signature of the chosen reagent is crucial for ensuring the accuracy, reproducibility, and integrity of experimental results in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Acetic Acid Influences BRL-3A Cell Lipid Metabolism via the AMPK Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Acetic Acid Solutions: A Comparative Guide for Researchers
For scientists and professionals in drug development, the stability of chemical solutions is a critical factor that can impact experimental outcomes and product efficacy. Acetic acid, a widely used weak acid, is generally considered stable. However, its longevity can be influenced by various factors, including concentration, temperature, and storage conditions. This guide provides a comprehensive comparison of the stability of acetic acid solutions with common alternatives, supported by experimental data and detailed protocols.
At a Glance: Key Stability Insights
| Solution | Key Stability Characteristics |
| Acetic Acid | Highly stable at room temperature when stored in a well-sealed container. Dilute solutions are more susceptible to degradation, especially at elevated temperatures. |
| Formic Acid | A stronger acid than acetic acid, its stability is also influenced by temperature and concentration. It can undergo dehydration or decarboxylation. |
| Citric Acid | Generally stable, but its degradation is temperature-dependent and can be influenced by the presence of other substances. |
| Peracetic Acid | Less stable than acetic acid, with stability being highly dependent on concentration and temperature. A 2% solution may only be stable for a few days.[1] |
| Glutaraldehyde | Stability is pH-dependent. Acidic solutions are more stable over long periods, while alkaline solutions, though more potent biocides, have a shorter shelf life.[2][3] |
Factors Influencing the Stability of Acetic Acid Solutions
The stability of acetic acid solutions is not absolute and can be affected by several external and internal factors. Understanding these factors is crucial for ensuring the reliability of experiments and the shelf-life of products.
Caption: Key factors influencing the stability of acetic acid solutions.
Elevated temperatures can accelerate the degradation of acetic acid, particularly in dilute solutions. The concentration of the solution itself is a factor, with very dilute solutions being more prone to changes over time. Proper storage in tightly sealed containers is essential to prevent the escape of acetic acid vapor and to protect the solution from environmental contaminants that could catalyze degradation reactions. The pH of the solution can also play a role, with buffered solutions generally exhibiting greater stability against pH fluctuations.
Comparative Stability Over Time: Acetic Acid vs. Alternatives
While acetic acid is a staple in many laboratories, other weak acids are often considered for various applications. The following table summarizes the comparative stability of acetic acid with formic acid and citric acid based on available data. It's important to note that a direct comparison under identical conditions in a single study is not always available, and thus the data is synthesized from multiple sources.
| Acid Solution | Concentration | Temperature | Observation |
| Acetic Acid | Dilute | Room Temp | Generally stable for extended periods when properly stored. |
| Dilute | Elevated | Prone to degradation over time. | |
| Formic Acid | Dilute | Room Temp | Generally stable, but as a stronger acid, it can be more reactive. |
| Dilute | Elevated | Can undergo decomposition, which is accelerated at higher temperatures. | |
| Citric Acid | Dilute | Room Temp | Stable under normal storage conditions. |
| Dilute | Elevated | Degradation is observed at higher temperatures, and the rate can be influenced by the presence of other compounds.[4] |
Experimental Protocols for Stability Assessment
To ensure the reliability of your acetic acid solutions, regular stability testing is recommended. The following are detailed protocols for common analytical methods used to determine the concentration of acetic acid.
Titration Method for Acetic Acid Concentration
This method is a classic and widely used technique for determining the concentration of acetic acid in a solution.
Materials:
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator solution
-
Burette, 50 mL
-
Pipette, 10 mL
-
Erlenmeyer flask, 250 mL
-
Distilled or deionized water
Procedure:
-
Rinse the burette with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are in the tip. Record the initial burette reading.
-
Pipette a 10.00 mL aliquot of the acetic acid solution into a 250 mL Erlenmeyer flask.
-
Add approximately 50 mL of distilled or deionized water to the flask.
-
Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless.
-
Titrate the acetic acid solution with the NaOH solution from the burette while constantly swirling the flask.
-
Continue the titration until the first permanent, faint pink color appears. This is the endpoint.
-
Record the final burette reading.
-
Calculate the concentration of acetic acid using the formula: MacidVacid = MbaseVbase.
High-Performance Liquid Chromatography (HPLC) Method
HPLC provides a more sensitive and specific method for determining acetic acid concentration and can also be used to detect degradation products.
Instrumentation and Conditions:
-
HPLC System: With a UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A filtered and degassed solution of dilute phosphoric acid or a phosphate (B84403) buffer. The exact composition may need to be optimized for your specific application.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a series of standard solutions of acetic acid of known concentrations.
-
Prepare the sample solution, diluting if necessary to fall within the concentration range of the standards.
-
Filter all solutions through a 0.45 µm filter before injection.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the acetic acid concentration in the sample by comparing its peak area to the calibration curve.
Experimental Workflow for Stability Testing
A systematic approach is necessary for conducting a reliable stability study. The following diagram illustrates a typical workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
